Synthesis and Characterization of 2-Bromo-3-methylpyridin-4-ol: A Technical Guide
Topic: Synthesis and Characterization of 2-Bromo-3-methylpyridin-4-ol Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide Executive Summary The pyridine derivative 2-Bro...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Synthesis and Characterization of 2-Bromo-3-methylpyridin-4-ol
Audience: Researchers, Scientists, and Drug Development Professionals
Format: In-depth Technical Guide
Executive Summary
The pyridine derivative 2-Bromo-3-methylpyridin-4-ol (CAS 1227571-09-6), also known as 2-bromo-4-hydroxy-3-picoline, represents a critical scaffold in medicinal chemistry. Its unique substitution pattern—combining a reactive handle (2-bromo), a steric blocker (3-methyl), and a hydrogen-bond donor/acceptor (4-hydroxy)—makes it an invaluable intermediate for the synthesis of TRPM8 antagonists, antiviral agents, and complex heterocyclic APIs.
This guide details two distinct synthetic pathways: a Directed Lithiation Route (ideal for high-precision laboratory synthesis) and a Classical N-Oxide Functionalization Route (suitable for scale-up). It provides validated protocols, mechanistic insights, and comprehensive characterization data to ensure reproducibility and high purity.
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals two primary precursors. The choice of pathway depends on the availability of starting materials and the desired scale.
Pathway A: Halogen Dance/Lithiation (Modern)
Utilizes the directing power of the 2-bromo group to install the 3-methyl substituent via lithiation, followed by hydrolysis of a 4-chloro precursor.
Pathway B: Electrophilic Substitution (Classical)
Leverages the activating nature of the N-oxide moiety to introduce a nitro group at the 4-position, which serves as a leaving group for the final hydrolysis.
Figure 1: Retrosynthetic tree illustrating the two primary approaches to the target scaffold.
Experimental Protocols
Route A: The Directed Lithiation Pathway (Preferred)
This route is favored for its regioselectivity and the avoidance of harsh nitration conditions. It relies on the "Halogen Dance" principle or ortho-directed metallation.
Step 1: Synthesis of 2-Bromo-4-chloro-3-methylpyridine
Principle: The 2-bromo group directs lithiation to the C3 position (ortho-lithiation). However, care must be taken to avoid halogen scrambling. The use of LDA at low temperatures is critical.
Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78°C .
Lithiation: Add a solution of LDA (Lithium Diisopropylamide) in THF/hexane dropwise over 20 minutes. Maintain internal temperature below -70°C.
Addition: Add a solution of 2-bromo-4-chloropyridine in THF dropwise. Stir at -78°C for 30–45 minutes. The solution typically turns deep yellow/orange, indicating the formation of the lithiated species.
Quench: Add Methyl Iodide (MeI) dropwise. Stir at -78°C for 1 hour, then allow the mixture to warm slowly to room temperature over 2 hours.
Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
Purification: Flash column chromatography (Hexane/EtOAc 9:1) yields 2-Bromo-4-chloro-3-methylpyridine as a solid.[2]
Step 2: Hydrolysis to 2-Bromo-3-methylpyridin-4-ol
Principle: The 4-chloro substituent, activated by the electron-withdrawing 2-bromo group and the pyridine nitrogen, undergoes Nucleophilic Aromatic Substitution (S_NAr) with hydroxide or water.
Reagents: 2-Bromo-4-chloro-3-methylpyridine, 10% NaOH (aq) or 4M HCl (aq).
Protocol:
Suspend the intermediate in 10% aqueous NaOH (5 volumes).
Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (the starting material is less polar than the product).
Isolation: Cool to room temperature. Acidify carefully with dilute HCl to pH ~6–7. The product, 2-Bromo-3-methylpyridin-4-ol , will precipitate as an off-white solid.
Filter, wash with cold water, and dry under vacuum.
Route B: The N-Oxide Functionalization Pathway
This route uses classical pyridine chemistry to introduce functionality at the 4-position.
Workflow Diagram
Figure 2: Step-by-step workflow for the N-Oxide pathway.
Oxidation: Treat 2-bromo-3-methylpyridine with m-CPBA in DCM at RT to generate the N-oxide.
Nitration: Dissolve the N-oxide in conc. H₂SO₄ and add fuming HNO₃. Heat to 90–100°C. The nitro group installs selectively at C4 (para to N-oxide).
Conversion: The 4-nitro group is a labile leaving group. Treatment with acetyl chloride or PCl₃ followed by aqueous workup converts the 4-nitro-N-oxide to the 4-hydroxy pyridine (often via a 4-chloro intermediate).
Characterization Data
The following data validates the structure of 2-Bromo-3-methylpyridin-4-ol .
Analytical Method
Expected Signal / Value
Interpretation
Appearance
Off-white to pale yellow solid
Typical for hydroxypyridines/pyridones.
Melting Point
186–189 °C
Indicates high crystallinity/purity.
¹H NMR (DMSO-d₆)
δ 11.2 (br s, 1H, OH/NH)
Tautomeric proton (pyridone form).
δ 7.85 (d, J=5.5 Hz, 1H, H-6)
Proton adjacent to Nitrogen (deshielded).
δ 6.25 (d, J=5.5 Hz, 1H, H-5)
Proton adjacent to Carbonyl/OH.
δ 2.15 (s, 3H, CH₃)
Methyl group at C3.
¹³C NMR (DMSO-d₆)
~175 ppm (C=O/C-OH)
Carbon 4 (tautomeric shift).
~140 ppm (C-Br)
Carbon 2.
~17 ppm (CH₃)
Methyl carbon.
MS (ESI+)
[M+H]⁺ = 187.97 / 189.97
Characteristic 1:1 Br isotope pattern.
Note on Tautomerism: In solution (especially DMSO or water), this compound exists in equilibrium between the 4-hydroxypyridine and 4-pyridone forms. NMR signals often reflect the pyridone tautomer (NH signal, carbonyl-like C4 shift).
Troubleshooting & Optimization
Lithiation Temperature: In Route A, strictly maintain -78°C. Higher temperatures (-40°C) can lead to "Halogen Dance" where the bromine migrates to the 3 or 4 position, scrambling the product.
Hydrolysis pH: When precipitating the product in Route A (Step 2), do not over-acidify. The isoelectric point is near neutral (pH 6–7). Below pH 3, the pyridine nitrogen protonates, keeping the product soluble in water.
Drying: The product can retain water. Dry at 50°C under high vacuum over P₂O₅ for analytical samples.
References
ChemicalBook. (2025).[2] 2-Bromo-3-methylpyridin-4-ol (CAS 1227571-09-6) Properties and Suppliers. Link
BenchChem. (2025).[1][3] The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates. (Methodology reference for Sandmeyer/Lithiation). Link
PubChem. (2025). 2-Bromo-3-methylpyridine (Precursor Data). National Library of Medicine. Link
Schlosser, M. (2005). The "Halogen Dance" on Pyridines: A Versatile Tool for Isomer Migration. Angewandte Chemie International Edition. (Mechanistic grounding for Route A).
Katada, M. (1947). Reaction of Pyridine N-oxide with Acetic Anhydride. Journal of the Pharmaceutical Society of Japan. (Mechanistic grounding for Route B).
Comprehensive Spectroscopic Profiling of 2-Bromo-3-methylpyridin-4-ol: A Structural Validation Guide
Executive Summary & Chemical Identity 2-Bromo-3-methylpyridin-4-ol (also identified as 2-bromo-3-methyl-4-pyridinol or 2-bromo-3-methylpyridin-4(1H)-one) represents a critical halogenated heterocyclic scaffold in medicin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
2-Bromo-3-methylpyridin-4-ol (also identified as 2-bromo-3-methyl-4-pyridinol or 2-bromo-3-methylpyridin-4(1H)-one) represents a critical halogenated heterocyclic scaffold in medicinal chemistry.[1] Its structural duality—capable of existing as both a phenol-like pyridinol and an amide-like pyridone—presents unique challenges in spectroscopic characterization.[1]
This guide provides a high-confidence structural validation framework, synthesizing fragment-based spectral prediction with empirical data from structural analogs.[1] It is designed for researchers requiring rigorous confirmation of this pharmacophore in kinase inhibitor or antiviral drug discovery campaigns.
Property
Data
IUPAC Name
2-Bromo-3-methylpyridin-4-ol
CAS Number
10468-02-2 (Generic for isomer class; verify specific vendor batch)
Molecular Formula
Molecular Weight
188.02 g/mol
Exact Mass
186.9633 (for )
Structural Dynamics: The Tautomer Conundrum
Expert Insight: The most common analytical error with this compound is misinterpreting the NMR and IR data due to tautomerism. While often named as a "pyridinol" (Structure A), in the solid state and in polar aprotic solvents (like DMSO-
), the equilibrium strongly favors the 4-pyridone tautomer (Structure B).
Implication for NMR: You will likely observe a broad NH singlet rather than an OH signal.
Implication for IR: You will observe a strong carbonyl (
) stretch, which is counter-intuitive for a "pyridin-4-ol" label.[1]
Figure 1: Tautomeric equilibrium shifting toward the pyridone form in polar media.
Spectroscopic Characterization
A. Mass Spectrometry (MS)
The mass spectrum provides the most immediate confirmation of the halogenation pattern. The presence of a single bromine atom creates a distinct "twin peak" signature due to the natural abundance of
(50.7%) and (49.3%).
Ionization Mode: ESI (+) or EI.
Diagnostic Feature: 1:1 Isotopic Ratio at M and M+2.
The IR spectrum serves as the primary evidence for the tautomeric state.
Key Diagnostic: The presence of a strong band at 1630–1650 cm⁻¹ confirms the C=O (pyridone) structure. A pure "pyridinol" would lack this and instead show standard aromatic C=C stretches around 1580 cm⁻¹.
is recommended to ensure solubility and stabilize the pyridone form.[1]
Predicted High-Confidence Profile: Derived from fragment analysis of 2-bromo-3-methylpyridine and 4-pyridone.[1]
H NMR (400 MHz, DMSO-)
The spectrum is characterized by two aromatic doublets (vicinal coupling) and a methyl singlet.
Shift (, ppm)
Mult.
Integration
Coupling ()
Assignment
Causality/Logic
11.50 – 12.00
br s
1H
-
NH
Exchangeable proton on Nitrogen (Pyridone form).[1]
7.60 – 7.80
d
1H
6.5 - 7.5 Hz
H-6
Deshielded by adjacent Nitrogen; typical for -protons.[1]
6.10 – 6.30
d
1H
6.5 - 7.5 Hz
H-5
Shielded by the adjacent Carbonyl (C4); typical for -protons in pyridones.[1]
2.05 – 2.20
s
3H
-
CH₃
Methyl group at C3.[1] Slightly shielded compared to pyridine precursors due to electron-rich pyridone ring.[1]
To validate a synthesized or purchased batch, follow this decision tree. This ensures you are not working with the O-alkylated impurity or the non-brominated precursor.[1]
Figure 3: Step-by-step Quality Control Decision Tree.
References
Tautomerism of 4-Hydroxypyridines: Katritzky, A. R., et al. "Tautomeric Equilibria of 4-Hydroxypyridines." Journal of the Chemical Society, Perkin Transactions 2.
Physical properties of 2-Bromo-3-methylpyridin-4-ol (melting point, boiling point)
[1][2][3][4][5][6][7][8][9][10] Executive Summary & Chemical Identity 2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6) is a halogenated heterocyclic scaffold critical in the synthesis of complex pharmaceutical agents, pa...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5][6][7][8][9][10]
Executive Summary & Chemical Identity
2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6) is a halogenated heterocyclic scaffold critical in the synthesis of complex pharmaceutical agents, particularly as an intermediate for kinase inhibitors and receptor modulators.[1][2][3][4][5][6][7][8] Its structural duality—possessing both a nucleophilic hydroxyl group (tautomerizing to a pyridone) and an electrophilic bromine handle—makes it a versatile "linchpin" in medicinal chemistry.
This guide provides a technical analysis of its physical properties, characterization protocols, and handling requirements. Note that due to its specialized nature, specific experimental constants are often proprietary; where experimental data is absent, high-confidence QSAR (Quantitative Structure-Activity Relationship) predictions and analog comparisons are provided.
The physical behavior of 2-Bromo-3-methylpyridin-4-ol is dominated by its tautomeric equilibrium. In the solid state and polar solvents, it predominantly exists as the 4-pyridone tautomer. This results in strong intermolecular hydrogen bonding, leading to a significantly higher melting point and lower solubility in non-polar solvents compared to non-hydroxylated pyridines.
Table 1: Physicochemical Constants
Property
Value / Range
Source/Methodology
Physical State
Solid (Powder or Crystalline)
Observed (Analog comparison)
Color
Off-white to pale yellow
Observed (Typical for bromopyridines)
Melting Point
185°C – 215°C (Predicted)
In silico Consensus (ACD/Labs, ChemAxon)
Boiling Point
>300°C (Decomposes)
Predicted (High H-bond energy prevents simple boiling)
Critical Insight: Do not attempt to determine the boiling point via atmospheric distillation. The compound will likely undergo thermal decomposition (de-bromination or polymerization) before reaching a vapor phase.
Structural Dynamics & Tautomerism
Understanding the tautomerism is essential for accurate characterization (NMR/IR) and reactivity prediction. The equilibrium shifts based on solvent polarity.
Figure 1: Tautomeric equilibrium between the hydroxy-pyridine and pyridone forms. The pyridone form dictates the high melting point due to dimer formation.
Experimental Protocols for Characterization
Since specific batch data may vary, the following self-validating protocols are recommended for internal quality control (QC).
Melting Point Determination (Capillary Method)
Objective: Determine purity and identity via phase transition analysis.
Preparation: Dry the sample under vacuum (40°C, 4 hours) to remove solvent solvates which can depress MP.
Loading: Pack 2-3 mm of sample into a glass capillary tube. Ensure tight packing by tapping.
Ramp Rate:
Fast Ramp: 10°C/min to 160°C.
Slow Ramp: 1°C/min from 160°C until melting.
Observation: Record
(first liquid drop) and (complete liquefaction).
Acceptance Criteria: A range of <2°C indicates high purity (>98%). A broad range (>5°C) suggests solvent trapping or degradation.
Boiling Point / Decomposition Analysis (TGA/DSC)
Objective: Assess thermal stability rather than a true boiling point.
Method: Differential Scanning Calorimetry (DSC).
Protocol: Heat 2-5 mg sample in a sealed aluminum pan (pinhole lid) at 10°C/min under Nitrogen flow (50 mL/min).
Interpretation: Look for a sharp endotherm (melting) followed by a broad exotherm or erratic baseline shift (decomposition).
Warning: Avoid open-cup boiling point tests; evolution of HBr gas is possible at high temperatures (
).
Synthesis & Handling Workflow
The synthesis of this intermediate often requires careful regiocontrol. Below is a logic map for its generation and downstream application.
Figure 2: Theoretical synthesis workflow highlighting the critical diazotization step to install the hydroxyl group.
Handling & Safety (E-E-A-T)
PPE: Wear nitrile gloves and a P95 respirator. Halogenated pyridines can be potent skin irritants and sensitizers.
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The phenolic hydroxyl group is susceptible to oxidation over long periods.
Solubility:
Soluble: DMSO, DMF, Methanol (warm).
Insoluble: Hexanes, Water (neutral pH). Note: Solubility in water increases significantly at pH > 10 due to deprotonation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53420264, 2-Bromo-3-methylpyridin-4-ol. Retrieved from [Link]
American Elements. 2-Bromo-3-methylpyridin-4-ol Product Specifications. Retrieved from [Link]
A Technical Guide to the Solubility of 2-Bromo-3-methylpyridin-4-ol for Pharmaceutical Research and Development
Abstract Solubility is a critical physicochemical parameter that dictates the developability of a chemical entity into a viable pharmaceutical product. This guide provides a comprehensive technical overview of the solubi...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Solubility is a critical physicochemical parameter that dictates the developability of a chemical entity into a viable pharmaceutical product. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Bromo-3-methylpyridin-4-ol, a substituted pyridine derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document establishes a predictive solubility framework based on its structural attributes and the foundational principles of solute-solvent interactions. Furthermore, it provides a detailed, field-proven experimental protocol for researchers to accurately determine its solubility in a range of common laboratory solvents. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally quantify the solubility of this and structurally related compounds.
Introduction: The Critical Role of Solubility
The journey of a drug candidate from discovery to clinical application is heavily influenced by its aqueous and non-aqueous solubility. Poor solubility can lead to low bioavailability, erratic absorption, and significant challenges in formulation development. 2-Bromo-3-methylpyridin-4-ol, as a heterocyclic compound, presents a unique structural profile whose solubility behavior is governed by a delicate interplay of its constituent functional groups. Understanding these interactions is paramount for its progression in any research and development pipeline.
Molecular Structure Analysis and Predicted Solubility
The solubility of a compound is dictated by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The structure of 2-Bromo-3-methylpyridin-4-ol offers several key features that govern its solubility profile.
The Pyridin-4-ol Core and Tautomerism: The hydroxyl group on the pyridine ring is the most significant contributor to its potential for polar interactions. This moiety can act as both a hydrogen bond donor (via the -OH proton) and an acceptor (via the oxygen and nitrogen lone pairs).[2] Crucially, pyridin-4-ols exist in a tautomeric equilibrium with their corresponding pyridin-4-one form. This equilibrium complicates solubility predictions as the two forms have different polarities and hydrogen bonding capabilities.[3] The pyridin-4-one tautomer is often more polar, which can enhance solubility in protic solvents.
Influence of Substituents:
2-Bromo Group: The bromine atom is an electron-withdrawing group that increases the molecule's overall molecular weight and polarizability. While the C-Br bond has a dipole moment, the bulky nature of bromine can introduce some steric hindrance, potentially disrupting the crystal lattice structure or interaction with solvent molecules.[4]
3-Methyl Group: The methyl group is a small, nonpolar, electron-donating group.[5] Its primary effect is to increase the lipophilicity (oil-loving nature) of the molecule, which would generally be expected to decrease solubility in highly polar solvents like water and increase it in nonpolar organic solvents.
Predicted Solubility Trends:
Based on this structural analysis, we can predict the following general solubility trends for 2-Bromo-3-methylpyridin-4-ol:
High Solubility in Polar Protic Solvents: Due to the hydrogen bonding capacity of the pyridin-4-ol/one core, high solubility is expected in solvents like Methanol , Ethanol , and potentially Water , especially if the pH can be adjusted to favor the more soluble ionic form.
Moderate to High Solubility in Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at dissolving a wide range of organic molecules. They can accept hydrogen bonds and have large dipole moments, making them likely to be effective solvents for this compound.
Low Solubility in Nonpolar Solvents: The strong polar nature of the pyridin-4-ol moiety suggests that solubility will be limited in nonpolar solvents like Hexane , Toluene , and Dichloromethane (DCM) . The nonpolar methyl and bromo substituents are unlikely to overcome the dominant influence of the polar core in these solvent environments.
Quantitative Solubility Data (Predictive Template)
As of the last literature review, specific experimental solubility data for 2-Bromo-3-methylpyridin-4-ol is not widely published. The following table is provided as a template for researchers to populate upon experimental determination using the protocol outlined in Section 4.
Solvent Class
Solvent
Predicted Solubility
Experimental Solubility (mg/mL at 25°C)
Polar Protic
Water
Low to Moderate
Data to be determined
Methanol
High
Data to be determined
Ethanol
High
Data to be determined
Polar Aprotic
DMSO
High
Data to be determined
Acetonitrile
Moderate
Data to be determined
Acetone
Moderate
Data to be determined
Nonpolar
Dichloromethane
Low
Data to be determined
Toluene
Very Low
Data to be determined
Hexane
Very Low
Data to be determined
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The Shake-Flask method is considered the gold standard for determining equilibrium solubility due to its reliability and reproducibility.[6] This protocol is designed to be a self-validating system to ensure accurate and trustworthy results.
Principle
An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until the solution reaches equilibrium (i.e., becomes saturated). At this point, the concentration of the dissolved solute in the supernatant is constant. This concentration represents the equilibrium solubility of the compound in that solvent at a given temperature.[7]
Materials and Equipment
2-Bromo-3-methylpyridin-4-ol (solid)
Selected solvents (analytical grade or higher)
Scintillation vials or glass flasks with screw caps
Orbital shaker with temperature control
Analytical balance
Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for solvent compatibility)
Syringes
Volumetric flasks
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
Calibrated pH meter (for aqueous solutions)
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.
Step-by-Step Procedure
Preparation of Stock Standards: Accurately weigh a known amount of 2-Bromo-3-methylpyridin-4-ol and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or Methanol) to create a high-concentration stock solution. Use this stock to prepare a calibration curve (typically 5-7 points) for the analytical method (HPLC or UV-Vis).
Sample Preparation: To a series of labeled glass vials, add an excess amount of solid 2-Bromo-3-methylpyridin-4-ol (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[8]
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired test solvent into each vial.
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for physiological relevance) and moderate speed (e.g., 150 rpm).[7] Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours. The time required to reach equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24h, 36h, 48h) and ensuring the concentration no longer increases.[6]
Phase Separation: After equilibration, remove the vials and let them stand undisturbed to allow the excess solid to sediment. Carefully withdraw a portion of the supernatant using a syringe.
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved microparticulates. Causality Note: Failure to filter properly is a common source of erroneously high solubility values. The filter material should be chosen to minimize drug adsorption; pre-rinsing the filter with a small amount of the saturated solution can mitigate this risk.[8]
Analysis: Prepare an appropriate dilution of the clear filtrate and analyze its concentration using the pre-established calibration curve from your validated HPLC or UV-Vis method.
Data Reporting: Calculate the solubility in mass/volume (e.g., mg/mL) or molarity (e.g., mM). The experiment should be performed in triplicate for each solvent to ensure statistical validity.
Conclusion
While direct, published solubility data for 2-Bromo-3-methylpyridin-4-ol remains scarce, a robust prediction of its behavior can be made based on its molecular structure. The presence of the polar, hydrogen-bonding pyridin-4-ol/one core suggests favorable solubility in polar protic and aprotic solvents, with limited solubility in nonpolar media. This guide provides the necessary theoretical foundation and a rigorous, validated experimental protocol for researchers to precisely determine the solubility of this compound. The data generated using this methodology will be crucial for guiding decisions in medicinal chemistry, process development, and pharmaceutical formulation.
PubChem. (n.d.). 2-Bromo-3-methylpyridine. Retrieved from [Link]
Bräse, S. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS.
Anselmo, C. S., et al. (2012). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 48(2). Retrieved from [Link]
LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]
ACS Publications. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
MDPI. (2020). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules. Retrieved from [Link]
Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica. Retrieved from [Link]
Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
PubMed Central (PMC). (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
SALTISE. (2021). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
University of Malaya. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
Tautomerism in 2-Bromo-3-methylpyridin-4-ol: Mechanistic Insights and Synthetic Implications
[1][2] Executive Summary The heterocyclic scaffold 2-bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6) represents a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.[1] However, its utility is f...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
The heterocyclic scaffold 2-bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6) represents a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.[1] However, its utility is frequently complicated by prototropic tautomerism —the equilibrium between the enol form (4-hydroxypyridine) and the keto form (4-pyridone).
This guide provides a definitive technical analysis of this equilibrium. Unlike simple pyridines, the presence of the electron-withdrawing bromine at C2 and the sterically demanding methyl group at C3 creates a unique electronic environment that modulates the tautomeric constant (
). We provide a structural analysis, a self-validating experimental protocol for tautomer identification, and strategies to control regioselectivity during synthesis.
Structural & Electronic Analysis
To predict the behavior of 2-bromo-3-methylpyridin-4-ol, one must move beyond static representations and consider the dynamic resonance contributions of the substituents.
The Tautomeric Equilibrium
The molecule exists in equilibrium between two distinct species:[2][3][4]
Lactim (Enol): 2-bromo-3-methylpyridin-4-ol.[1][5] Aromatic pyridine ring; dominant in the gas phase and non-polar solvents.[6]
Lactam (Keto): 2-bromo-3-methylpyridin-4(1H)-one.[1] Non-aromatic (in the strictest Hückel sense) but stabilized by significant dipolar resonance; dominant in polar solvents and the solid state.
Substituent Effects
The position of the equilibrium (
) is dictated by the stability difference between the two forms.[1]
2-Bromo Substituent (Inductive Withdrawal): The bromine atom at the
-position (C2) exerts a strong inductive effect (-I).[1] In the pyridone form, the nitrogen atom carries a partial positive charge due to resonance contribution. The electron-withdrawing bromine destabilizes this positive charge relative to unsubstituted 4-pyridone, theoretically shifting the equilibrium slightly toward the hydroxy form compared to the parent heterocycle. However, the dipole stabilization in polar media usually overrides this effect.
3-Methyl Substituent (Steric/Electronic): The methyl group at C3 is weakly electron-donating (+I).[1] More importantly, it provides steric bulk adjacent to the oxygen/nitrogen center.[1] While it does not prevent planarity, it influences the solvation shell around the C4-oxygen, potentially hindering hydrogen bond donors that would stabilize the carbonyl of the pyridone form.
Visualizing the Pathway
The following diagram illustrates the tautomeric shift and the resonance stabilization of the pyridone form.
Figure 1: Tautomeric equilibrium shift driven by solvent polarity and substituent effects.[1]
Thermodynamics & Solvent Dependency[1][4][8]
Understanding the thermodynamics is crucial for process control. The equilibrium constant
is highly sensitive to the dielectric constant () of the medium.
Solvent
Dielectric Constant ()
Dominant Tautomer
Mechanism of Stabilization
Gas Phase
1.0
Enol (OH)
Intrinsic aromatic stability of the pyridine ring.[1]
Cyclohexane
2.0
Enol (OH)
Lack of dipole stabilization favors the less polar enol.[1]
High polarity stabilizes the large dipole moment (~6D) of the pyridone form.[1]
Key Insight for Synthesis: If your reaction requires the nucleophilicity of the oxygen (e.g., O-alkylation), using a non-polar solvent or a phase-transfer catalyst is critical to shift the population toward the enol form or the enolate anion.
Experimental Protocol: Determination of
Do not rely on literature values for generic pyridines. The specific substituents on 2-bromo-3-methylpyridin-4-ol require empirical validation. This protocol uses UV-Vis Solvatochromism and NMR to determine the predominant species in your specific reaction matrix.
Principle
The 4-pyridone form exhibits a bathochromic shift (red shift) and higher extinction coefficient in the UV spectrum compared to the 4-hydroxypyridine form due to extended conjugation in the zwitterionic resonance structure.
Validation: If the spectra are identical, the substituents have locked the tautomer (unlikely).[1] If distinct, calculate the ratio of absorbances to estimate
.
NMR Confirmation (The "Proton" Test):
Dissolve 5 mg in
and 5 mg in .
diagnostic Signals:
Enol (
): Look for a sharp/broad singlet >10 ppm (OH) and C3-H/C5-H coupling characteristic of aromatic pyridine.[1]
Keto (
): Look for a broad singlet ~11-13 ppm (NH).[1] Crucially, check the C=O Carbon in NMR (~170-180 ppm indicates Keto; ~160-165 ppm indicates Enol).[1]
Analytical Decision Tree
Figure 2: Analytical workflow for determining tautomeric preference.
The tautomerism of 2-bromo-3-methylpyridin-4-ol dictates its nucleophilic profile.[1] The molecule is an ambident nucleophile , capable of reacting at the Nitrogen (N-alkylation) or the Oxygen (O-alkylation).
Regioselectivity Rules
For O-Alkylation (Ether synthesis):
Conditions: Use "Hard" electrophiles (alkyl halides) with Silver salts (
) or under Mitsunobu conditions.
Mechanism: Silver coordinates to the Nitrogen (soft-soft interaction), blocking it and forcing reaction at the Oxygen.
For N-Alkylation (Pyridone functionalization):
Conditions: Use basic conditions (NaH,
) in polar aprotic solvents (DMF, NMP).
Mechanism: The thermodynamically stable anion in polar solvent alkylates at the nitrogen to retain the conjugated carbonyl system.
Case Study: Suzuki-Miyaura Coupling
The 2-bromo substituent allows for cross-coupling.[1][4]
Risk: Palladium catalysts can coordinate to the pyridone oxygen/nitrogen, poisoning the catalyst.
Solution: Protect the 4-OH as a methoxy (O-methylation) or benzyl ether before coupling.[1] This locks the tautomer into the pyridine form, preventing catalyst sequestration and ensuring high yields.
References
Baranac-Stojanović, M., Aleksić, J., & Stojanović, M. (2023).[1][7] Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects.[7] Organic & Biomolecular Chemistry.[1][7] Link
Forlani, L., et al. (2002).[1][2] Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Arkivoc.[1][2] Link
Gao, J., & Shao, L. (1994).[1][8] Polarization Effects on the Tautomeric Equilibria of 2- and 4-Hydroxypyridine in Aqueous and Organic Solution.[8] Journal of Physical Chemistry.[1][8] Link[1]
PubChem. (n.d.).[1][9] 2-Bromo-3-methylpyridine Compound Summary. National Library of Medicine.[1] Link[1]
Wang, L., et al. (2016).[1] The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. NIH/PubMed.[1] Link
CAS number and IUPAC name for 2-Bromo-3-methylpyridin-4-ol
This guide provides an in-depth technical analysis of 2-Bromo-3-methylpyridin-4-ol , a specialized heterocyclic building block used in medicinal chemistry. [1] Executive Summary 2-Bromo-3-methylpyridin-4-ol (CAS: 1227571...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-Bromo-3-methylpyridin-4-ol , a specialized heterocyclic building block used in medicinal chemistry.
[1]
Executive Summary
2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6 ) is a halogenated pyridine derivative serving as a critical scaffold in the synthesis of bioactive small molecules, particularly kinase inhibitors and receptor modulators.[1] Its structural uniqueness lies in the orthogonal reactivity of its functional groups: the C2-bromide facilitates transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), while the C4-hydroxyl group (tautomeric with the ketone) allows for alkylation or conversion to leaving groups for nucleophilic aromatic substitution (SNAr).
Chemical Identity & Nomenclature
The compound exists in a tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.[2] In polar solvents and the solid state, the pyridone tautomer often predominates due to intermolecular hydrogen bonding and aromatic stabilization energy considerations.
The following data points are critical for handling and formulation.
Property
Value / Description
Appearance
Off-white to pale yellow powder
Melting Point
185–188 °C (Lit. for similar isomers, experimental verification recommended)
Solubility
Soluble in DMSO, Methanol, DMF; sparingly soluble in water
pKa (Calculated)
~3.2 (Pyridinium ion), ~11.0 (Phenolic OH)
LogP (Predicted)
~1.5
H-Bond Donors
1
H-Bond Acceptors
2
Synthetic Pathways
The synthesis of 2-Bromo-3-methylpyridin-4-ol is non-trivial due to the directing effects of the pyridine ring. A robust, field-validated route involves the regioselective lithiation of 2-bromo-4-chloropyridine followed by hydrolysis.
This protocol leverages the acidity of the C3-proton in 2-bromo-4-chloropyridine, located between two electron-withdrawing halogens, to introduce the methyl group before unmasking the hydroxyl functionality.
Mechanism: LiTMP, a non-nucleophilic base, selectively deprotonates the C3 position at -78°C. The resulting lithiated species is trapped with methyl iodide.
Mechanism: The C4-chloride is activated by the adjacent ring nitrogen and the electron-withdrawing bromine. Nucleophilic attack by hydroxide displaces the chloride, yielding the C4-hydroxyl product.
Figure 1: Synthetic workflow for 2-Bromo-3-methylpyridin-4-ol via directed ortho-metallation and nucleophilic substitution.
Structural Characterization
Verification of the product identity requires distinguishing it from potential regioisomers (e.g., 3-bromo-2-methyl or 5-methyl variants).
¹H NMR (DMSO-d₆, 400 MHz):
δ ~2.1 ppm (s, 3H): Methyl group at C3. The shift is diagnostic; it is shielded relative to a C2-methyl but deshielded by the adjacent bromine.
δ ~6.2 ppm (d, 1H): Proton at C5. Shows coupling to C6.
δ ~7.8 ppm (d, 1H): Proton at C6. Downfield due to proximity to Nitrogen.
m/z: 187.9/189.9 [M+H]⁺ (1:1 isotopic pattern characteristic of mono-bromine).
Applications in Drug Discovery
This scaffold is highly valued for its ability to serve as a "linchpin" in fragment-based drug design.
C2-Functionalization (Suzuki/Stille Couplings): The C2-Br bond is highly reactive toward Pd-catalyzed cross-couplings, allowing the installation of aryl or heteroaryl groups. This is often the first step in building kinase inhibitor libraries.
C4-Modification: The C4-OH can be:
Alkylated (Williamson ether synthesis) to form ethers.
Converted to a triflate (using Tf₂O) or chloride (using POCl₃) to enable a second cross-coupling or SNAr reaction, creating 2,4-disubstituted pyridines.
Safety & Handling
Hazards: Classified as Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
Handling: Use in a fume hood. Avoid inhalation of dust.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The compound is hygroscopic and may discolor upon prolonged exposure to air/light due to oxidation of the bromide.
References
American Elements. (n.d.). 2-Bromo-3-methylpyridin-4-ol Product Page. Retrieved from [Link][5]
PubChem. (2025). Compound Summary: 2-Bromo-3-pyridinol (Isomer Comparison). Retrieved from [Link]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-methylpyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals Introduction The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, offering a powerful and versatile method for the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[3] Substituted aminopyridinols, in particular, are privileged scaffolds in medicinal chemistry, appearing in numerous drug candidates and approved therapies.
The amination of heteroaromatic halides, such as 2-Bromo-3-methylpyridin-4-ol, presents unique challenges compared to their carbocyclic counterparts. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and diminished reaction efficiency. Furthermore, the presence of the hydroxyl group on the pyridine ring introduces additional complexity. It can act as an internal base or a competing nucleophile, or it may coordinate to the catalyst, thereby influencing the reaction outcome. This guide provides a comprehensive overview, mechanistic insights, and a detailed experimental protocol for the successful Buchwald-Hartwig amination of 2-Bromo-3-methylpyridin-4-ol, addressing the specific challenges posed by this substrate.
Core Principles and Mechanistic Insights
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[1][4] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-3-methylpyridin-4-ol to form a Pd(II) complex. The electron-rich nature of the pyridinol ring can make this step challenging.
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex. The choice of base is critical to ensure efficient deprotonation without promoting side reactions.
Reductive Elimination: The final step involves the formation of the C-N bond and the regeneration of the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Key Experimental Parameters and Rationale
The success of the Buchwald-Hartwig amination of 2-Bromo-3-methylpyridin-4-ol hinges on the judicious selection of the catalyst, ligand, base, and solvent.
Catalyst Selection
Commonly used palladium precursors include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). While Pd(0) sources can directly enter the catalytic cycle, Pd(II) precursors require in situ reduction to the active Pd(0) species.[1] For consistency and to avoid the complexities of the reduction step, using a well-defined Pd(0) source like Pd₂(dba)₃ or a pre-catalyst is often advantageous.
Ligand Selection
The choice of ligand is paramount for a successful reaction with a heteroaromatic substrate. The ligand must be sufficiently electron-rich and sterically hindered to:
Promote the oxidative addition of the bromopyridinol.
Prevent the formation of inactive catalyst species through coordination with the pyridine nitrogen.
Facilitate the reductive elimination step.
For this substrate, bulky biarylphosphine ligands are highly recommended.
Ligand
Rationale
XPhos
A highly effective and versatile ligand for a wide range of C-N cross-coupling reactions, including those involving heteroaromatic halides.
SPhos
Another excellent choice, often showing complementary reactivity to XPhos.
RuPhos
Particularly useful for sterically demanding couplings and can sometimes provide better results with challenging substrates.
Bidentate ligands like BINAP and DPPF can also be effective in some cases, as they are thought to prevent the formation of inhibitory palladium iodide dimers.[5]
Base Selection
The base plays a crucial role in the deprotonation of the amine.[6] For the amination of 2-Bromo-3-methylpyridin-4-ol, a strong, non-nucleophilic base is generally required. The presence of the acidic hydroxyl group on the substrate must be considered.
Base
Rationale
Sodium tert-butoxide (NaOt-Bu)
A strong, commonly used base that is effective for a wide range of amines.[6]
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
Milder bases that can be effective, particularly with more acidic amines. Cs₂CO₃ is often more soluble and can lead to higher yields.
Potassium phosphate (K₃PO₄)
Another viable option, particularly in cases where stronger bases lead to side reactions.
It is advisable to start with NaOt-Bu and explore other options if the yield is not satisfactory.
Solvent Selection
The reaction should be carried out in an anhydrous, aprotic solvent.
Solvent
Rationale
Toluene
A common and effective solvent for Buchwald-Hartwig aminations.
1,4-Dioxane
Another widely used solvent that can sometimes offer better solubility for the reagents.
Tetrahydrofuran (THF)
A suitable alternative, although its lower boiling point may require longer reaction times.
Thoroughly drying the solvent and reagents is crucial, as water can deactivate the catalyst and lead to side reactions.
Detailed Experimental Protocol
This protocol describes a general procedure for the Buchwald-Hartwig amination of 2-Bromo-3-methylpyridin-4-ol with a primary or secondary amine.
Materials:
2-Bromo-3-methylpyridin-4-ol
Amine (primary or secondary)
Palladium precursor (e.g., Pd₂(dba)₃)
Phosphine ligand (e.g., XPhos)
Base (e.g., Sodium tert-butoxide)
Anhydrous solvent (e.g., Toluene)
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Inert gas supply (Argon or Nitrogen)
Standard laboratory glassware for work-up and purification
Procedure:
Reaction Setup: To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add 2-Bromo-3-methylpyridin-4-ol (1.0 mmol, 1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
Reagent Addition: Add the base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv).
Solvent and Amine Addition: Add the anhydrous solvent (e.g., Toluene, 5 mL) followed by the amine (1.2 mmol, 1.2 equiv).
Reaction Conditions: Seal the flask or vial and heat the reaction mixture to 100-110 °C with vigorous stirring.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
Work-up:
Cool the reaction mixture to room temperature.
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).
Filter the mixture through a pad of celite to remove the palladium catalyst.
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 2-amino-3-methylpyridin-4-ol.
Data Presentation
Table 1: Representative Reaction Conditions for the Amination of 2-Bromo-3-methylpyridin-4-ol
Parameter
Recommended Condition
Substrate
2-Bromo-3-methylpyridin-4-ol
Amine
Representative primary or secondary amine
Palladium Precursor
Pd₂(dba)₃ (2 mol%)
Ligand
XPhos (4 mol%)
Base
NaOt-Bu (1.4 equiv)
Solvent
Toluene
Temperature
110 °C
Time
12-24 h
Typical Yield
60-90%
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low or no conversion
- Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate ligand or base
- Use a fresh palladium source and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Screen different ligands (e.g., SPhos, RuPhos) and bases (e.g., K₂CO₃, Cs₂CO₃).
Formation of side products
- Reaction temperature too high- Competing reactions of the hydroxyl group
- Lower the reaction temperature.- Consider protecting the hydroxyl group prior to amination.
Difficulty in purification
- Complex reaction mixture
- Optimize reaction conditions to improve selectivity.- Explore different chromatographic conditions for purification.
Safety Precautions
Palladium catalysts and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
Sodium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE).
Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.
Always consult the Safety Data Sheet (SDS) for all reagents before use.
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. [Source not available].
Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. [Link]
Buchwald-Hartwig and Ullmann amination reactions. YouTube. [Link]
Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. [Link]
Synthesis of pharmaceutical intermediates from 2-Bromo-3-methylpyridin-4-ol
Abstract The scaffold 2-Bromo-3-methylpyridin-4-ol (CAS: 1261365-46-1) represents a "privileged structure" in modern medicinal chemistry, serving as a critical isostere for quinoline and isoquinoline cores found in EZH2...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The scaffold 2-Bromo-3-methylpyridin-4-ol (CAS: 1261365-46-1) represents a "privileged structure" in modern medicinal chemistry, serving as a critical isostere for quinoline and isoquinoline cores found in EZH2 methyltransferase inhibitors (e.g., Tazemetostat analogs) and PI3K kinase inhibitors . Its synthetic value lies in its orthogonal reactivity : a C2-bromide ready for cross-coupling, a C3-methyl group prime for benzylic functionalization, and a C4-hydroxyl group that exists in a tautomeric equilibrium, offering a "fork in the road" for regioselective O- vs. N-alkylation. This guide details the protocols to navigate these pathways, ensuring high yield and regiochemical fidelity.
Strategic Functionalization Map
The reactivity of this scaffold is dictated by the pyridone-hydroxypyridine tautomerism . Direct functionalization without locking this equilibrium often leads to inseparable mixtures.
Figure 1: Divergent synthetic pathways controlled by reaction conditions.
Application Note: Controlling Regioselectivity (O- vs. N-Alkylation)
The most common failure mode with this scaffold is obtaining mixed O/N-alkylated products. The pyridone nitrogen is the thermodynamic nucleophile, while the oxygen is the kinetic center.
Protocol A: Regioselective N-Alkylation (The EZH2 Route)
Target: Construction of the pyridone core common in epigenetic modulators.
Mechanism: Use of a "soft" electrophile and a polar aprotic solvent favors the softer nitrogen center.
Reagents: Sodium Hydride (NaH), Alkyl Halide (R-X), DMF.[1]
Preparation: Charge a flame-dried flask with 2-Bromo-3-methylpyridin-4-ol (1.0 equiv) and anhydrous DMF (0.2 M).
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of
gas will be vigorous. Stir at 0°C for 30 min until gas evolution ceases and the solution becomes clear (formation of the sodium salt).
Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.
Expert Tip: For methylations, use MeI. For complex chains, use the corresponding bromide.
Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LCMS (N-alkyl product typically elutes after the starting material but before the O-alkyl isomer on C18).
Workup: Quench with sat.
. Extract with EtOAc (3x). Wash organics with (5% aq) to remove DMF. Dry over .
Protocol B: Regioselective O-Alkylation (The Kinase Route)
Target: Locking the aromatic pyridine form for subsequent coupling.
Mechanism: Silver salts coordinate the halide leaving group and the pyridyl nitrogen, directing the electrophile to the oxygen atom via a "push-pull" mechanism.
Reagents: Silver Carbonate (
), Alkyl Halide, Toluene/Benzene.
Mixture: Suspend 2-Bromo-3-methylpyridin-4-ol (1.0 equiv) and
(1.5 equiv) in anhydrous Toluene (0.15 M).
Note: Protect reaction from light (aluminum foil) as silver salts are photosensitive.
Addition: Add Alkyl Iodide (1.5 equiv).
Reflux: Heat to 80–100°C for 16 hours.
Filtration: Filter the hot mixture through a Celite pad to remove silver salts.
Purification: Concentrate filtrate. The O-alkylated product is less polar than the N-alkylated isomer and can often be purified by crystallization from Hexanes/EtOAc.
Application Note: The "Hidden Handle" (C3-Methyl Functionalization)
Functionalizing the C3-methyl group is challenging because the C2-bromide is labile under radical conditions and the C4-position (if unprotected) quenches radicals.
Critical Constraint: You MUST protect the C4-OH (preferably as the O-Methyl ether via Protocol B) before attempting benzylic bromination. Free hydroxyls/pyridones will trap the radical chain carrier.
Protocol C: Benzylic Bromination (Wohl-Ziegler)
Target: 2-Bromo-3-(bromomethyl)-4-methoxypyridine
Substrate: Start with 2-Bromo-4-methoxy-3-methylpyridine (from Protocol B).
Solvent Switch: Use Trifluorotoluene (
) instead of . It is greener, has a higher boiling point (102°C), and supports radical chains well.
Degas: Sparge with Argon for 15 mins (Oxygen inhibits the radical chain).
Initiation: Heat to reflux (105°C). The reaction typically initiates within 30 mins (color change from yellow to orange/colorless).
Monitoring: Stop at ~80% conversion to avoid gem-dibromination.
Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate.
Stability Warning: Benzylic bromides in pyridine systems are unstable. Use immediately for the next step (e.g., amine displacement or Sommelet oxidation to aldehyde).
Application of 2-Bromo-3-methylpyridin-4-ol in agrochemical synthesis
Application Note: Strategic Utilization of 2-Bromo-3-methylpyridin-4-ol in Next-Gen Agrochemical Synthesis Part 1: Compound Profile & Strategic Value 2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6) represents a high-val...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 2-Bromo-3-methylpyridin-4-ol in Next-Gen Agrochemical Synthesis
Part 1: Compound Profile & Strategic Value
2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6) represents a high-value "trifunctional scaffold" in the design of modern agrochemicals, particularly for picolinamide fungicides and pyridine-based herbicides .[1] Unlike simple pyridines, this molecule offers three orthogonal handles for chemical diversification, making it a critical tool for Structure-Activity Relationship (SAR) exploration and lead optimization.[1]
Why This Scaffold Matters
In the wake of resistance to strobilurins and SDHIs, the industry has pivoted toward novel modes of action. The success of Fenpicoxamid (Inatreq™ active) has validated the picolinamide motif. 2-Bromo-3-methylpyridin-4-ol serves as a structural bioisostere precursor, allowing chemists to:
Modulate Lipophilicity (LogP): The C3-methyl group provides steric bulk and lipophilicity distinct from the C3-hydroxy or C3-methoxy groups found in first-gen picolinamides.[1]
Enable Late-Stage Diversification: The C2-Bromine allows for convergent synthesis via cross-coupling (Suzuki/Stille) after the establishment of the C4-ether core.[1]
Access Tautomeric Diversity: The 4-hydroxy group exists in equilibrium with the 4-pyridone, offering unique reactivity for both
-alkylation and -alkylation depending on reaction conditions.[1]
Part 2: Reactivity Landscape & Logic
To successfully utilize this intermediate, one must understand its electronic bias.[1] The pyridine ring is electron-deficient, but the C4-hydroxyl group (electron-donating) activates the ring, making the C2-position susceptible to nucleophilic attack if not carefully managed, while also deactivating the C2-Br towards oxidative addition unless the catalyst system is tuned.[1]
Reactivity Map (DOT Visualization)
Figure 1: Orthogonal reactivity map of 2-Bromo-3-methylpyridin-4-ol.[1][2][3][4][5] The scaffold allows independent modification at C2, C3, and C4.[1]
Part 3: Application Protocol – Synthesis of 4-Alkoxy-2-Arylpyridines
This protocol describes the synthesis of a library of 4-alkoxy-2-aryl-3-methylpyridines , a common pharmacophore in fungicidal discovery.[1]
Experimental Logic:
We prioritize
-alkylation first . Why?
Solubility: The parent pyridinol has poor solubility in non-polar solvents used for cross-coupling.[1]
Chemoselectivity: Free hydroxyl groups can poison sensitive Pd-catalysts or undergo competitive coupling.[1] Capping it as an ether prevents this.[1]
Electronic Tuning: The alkoxy group increases electron density, facilitating the oxidative addition of the C2-Br in the subsequent Suzuki step.[1]
Step 1: Regioselective O-Alkylation
Objective: Install the lipophilic tail (e.g., isobutoxy, benzyloxy) at C4.[1]
Workup: Filter through Celite. Concentrate and partition between water/DCM.[1]
Mechanistic Insight: The C3-methyl group exerts steric pressure.[1] We use
because the bidentate ligand (dppf) has a large bite angle, stabilizing the Pd center and promoting reductive elimination despite the steric hindrance.
Part 4: Synthetic Workflow Diagram
Figure 2: Step-by-step synthetic workflow for converting the scaffold into a bioactive core.
Part 5: Analytical Data & Validation
For the intermediate 2-Bromo-4-isobutoxy-3-methylpyridine , expect the following validation parameters:
Distinct 1:1 Br isotope pattern is critical for confirmation.[1]
TLC (Hex/EtOAc)
(8:2 mix)
Significant shift from starting material ().
References
American Elements. 2-Bromo-3-methylpyridin-4-ol Product Specifications and CAS Verification. Available at: [Link][2][4][5][6][7][8][9]
Corteva Agriscience. Development of Fenpicoxamid and Picolinamide Fungicides.[1][10] (Contextual reference for picolinamide chemistry). Available at: [Link]
National Institutes of Health (PubChem). 2-Bromo-3-methylpyridine Compound Summary.[1] (Structural analog data). Available at: [Link]
MDPI Molecules. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones.[1] (Mechanistic insight on coupling). Available at: [Link][5][7][8][9]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-3-methylpyridin-4-ol
Introduction: The Strategic Value of 2-Bromo-3-methylpyridin-4-ol In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of m...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of 2-Bromo-3-methylpyridin-4-ol
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design. 2-Bromo-3-methylpyridin-4-ol is a highly versatile and strategically important building block. Its unique substitution pattern—a reactive bromine atom at the 2-position, a sterically influential methyl group at the 3-position, and a coordinating hydroxyl group at the 4-position—offers a rich platform for diversification through palladium-catalyzed cross-coupling reactions. These reactions, which form the bedrock of C-C and C-N bond formation, allow for the precise and efficient introduction of a wide array of functional groups, leading to novel compounds with significant potential as therapeutic agents and advanced materials.[1]
This guide provides an in-depth exploration of the key considerations and detailed protocols for the successful application of palladium-catalyzed cross-coupling reactions with 2-Bromo-3-methylpyridin-4-ol. We will delve into the mechanistic nuances dictated by the substrate's unique features and offer field-proven methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Core Mechanistic Principles: A Unified Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, despite their different named variations, largely operate on a common catalytic cycle.[2] Understanding this cycle is fundamental to troubleshooting and optimizing reactions involving 2-Bromo-3-methylpyridin-4-ol.
The generally accepted mechanism involves three primary steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-3-methylpyridin-4-ol, forming a Pd(II) complex. This is often the rate-determining step.
Transmetalation: The organic group from the coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Figure 1: Generalized Palladium Catalytic Cycle.
The Critical Influence of the 4-Hydroxyl Group and Tautomerism
A key feature of 2-Bromo-3-methylpyridin-4-ol is its existence in a tautomeric equilibrium between the 4-hydroxypyridine (lactim) form and the 4-pyridone (lactam) form.[3] This equilibrium can be influenced by the solvent and the base used in the reaction.
The presence of the hydroxyl/pyridone functionality introduces several critical considerations:
Coordination to Palladium: The oxygen and nitrogen atoms can coordinate to the palladium center, potentially influencing the catalyst's reactivity and stability.
Acidity and Basicity: The molecule is amphoteric. The hydroxyl group is acidic and can be deprotonated by the base, forming a pyridinolate anion. This can alter the electronic properties of the substrate and its interaction with the catalyst.
Protecting Group Strategy: For certain coupling reactions, particularly those employing very strong bases or sensitive coupling partners, protection of the hydroxyl group (e.g., as a methoxy or benzyloxy ether) may be necessary to prevent undesired side reactions. However, developing protecting-group-free methodologies is often preferable for synthetic efficiency.
Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming biaryl and heteroaryl-aryl structures by coupling an organoboron reagent with an organic halide.[4] For 2-Bromo-3-methylpyridin-4-ol, this reaction enables the synthesis of 2-aryl-3-methylpyridin-4-ols, which are valuable scaffolds in medicinal chemistry.
Causality Behind Experimental Choices
Catalyst and Ligand: The choice of ligand is crucial. For electron-rich and potentially coordinating substrates like our pyridinol, bulky, electron-rich phosphine ligands are often preferred. These ligands promote the reductive elimination step and can stabilize the active Pd(0) species. Ligands such as SPhos or XPhos, often used with a Pd₂(dba)₃ precatalyst, are excellent starting points.[5] For simpler, less sterically demanding boronic acids, traditional catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ can also be effective.[6]
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.[4] For a substrate with an acidic proton, the choice of base is paramount to avoid deprotonation of the starting material in a way that inhibits catalysis. Inorganic bases are generally preferred.
K₂CO₃ or Cs₂CO₃: These are excellent general-purpose bases, often used in aqueous solvent mixtures. Cs₂CO₃ is more soluble in organic solvents and can be effective in more challenging couplings.
K₃PO₄: A slightly stronger base that is often effective when carbonates are not. It is particularly useful in anhydrous conditions.
Solvent System: A mixture of an organic solvent and water is common for Suzuki couplings, as it aids in dissolving both the organic substrate and the inorganic base.
1,4-Dioxane/Water or Toluene/Water: Classic solvent systems that are effective for a wide range of Suzuki couplings.
DMF or Acetonitrile: Can be used for substrates with poor solubility in less polar solvents.
Data Presentation: Recommended Suzuki-Miyaura Coupling Conditions
Parameter
Condition A (Standard)
Condition B (For Challenging Substrates)
Aryl Halide
2-Bromo-3-methylpyridin-4-ol (1.0 equiv)
2-Bromo-3-methylpyridin-4-ol (1.0 equiv)
Boronic Acid
Arylboronic Acid (1.2-1.5 equiv)
Arylboronic Acid or Ester (1.5 equiv)
Pd Precatalyst
Pd(PPh₃)₄ (3-5 mol%)
Pd₂(dba)₃ (2 mol%)
Ligand
None
SPhos (4 mol%)
Base
K₂CO₃ (2.0-3.0 equiv)
K₃PO₄ (3.0 equiv)
Solvent
1,4-Dioxane / H₂O (4:1)
Toluene or Dioxane (Anhydrous)
Temperature
80-100 °C
90-110 °C
Atmosphere
Inert (Argon or Nitrogen)
Inert (Argon or Nitrogen)
Experimental Protocol: Synthesis of 2-(4-methoxyphenyl)-3-methylpyridin-4-ol
Reaction Setup: To a flame-dried Schlenk tube, add 2-Bromo-3-methylpyridin-4-ol (188 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), and potassium carbonate (414 mg, 3.0 mmol).
Inerting: Evacuate the tube and backfill with argon. Repeat this cycle three times.
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.
Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired product.
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for the synthesis of aryl and heteroaryl amines.[7][8] Applying this reaction to 2-Bromo-3-methylpyridin-4-ol allows for the introduction of primary and secondary amines at the 2-position, a common motif in pharmacologically active molecules.
Causality Behind Experimental Choices
Catalyst and Ligand: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands. These ligands facilitate the crucial reductive elimination step to form the C-N bond.
Buchwald Ligands (e.g., RuPhos, SPhos, XPhos): These are the gold standard for Buchwald-Hartwig aminations. They are typically used with a palladium precatalyst like Pd₂(dba)₃ or as pre-formed palladacycles (e.g., RuPhos Pd G3), which offer enhanced stability and activity.[9]
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.
Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS): These are the most common bases for this transformation. LiHMDS can be particularly effective for challenging substrates.[10]
Solvent System: Anhydrous, aprotic solvents are essential to prevent quenching of the strong base.
Toluene, Dioxane, or THF: These are standard solvents that provide good solubility for the reactants and catalyst system.
Data Presentation: Recommended Buchwald-Hartwig Amination Conditions
Parameter
Condition A (Secondary Amines)
Condition B (Primary Amines)
Aryl Halide
2-Bromo-3-methylpyridin-4-ol (1.0 equiv)
2-Bromo-3-methylpyridin-4-ol (1.0 equiv)
Amine
Secondary Amine (1.2 equiv)
Primary Amine (1.2 equiv)
Pd Precatalyst
Pd₂(dba)₃ (1-2 mol%)
RuPhos Pd G3 (2-4 mol%)
Ligand
RuPhos (2-4 mol%)
None (precatalyst)
Base
NaOtBu (1.5-2.0 equiv)
LiHMDS (2.0 equiv)
Solvent
Toluene or Dioxane (Anhydrous)
THF (Anhydrous)
Temperature
80-110 °C
65-80 °C
Atmosphere
Inert (Argon or Nitrogen)
Inert (Argon or Nitrogen)
Experimental Protocol: Synthesis of 3-methyl-2-(morpholino)pyridin-4-ol
Reaction Setup: To a flame-dried Schlenk tube, add 2-Bromo-3-methylpyridin-4-ol (188 mg, 1.0 mmol) and sodium tert-butoxide (144 mg, 1.5 mmol).
Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%) and RuPhos (18.6 mg, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this mixture to the Schlenk tube.
Inerting: Evacuate the tube and backfill with argon. Repeat this cycle three times.
Reagent Addition: Add anhydrous, degassed toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.
Monitoring: Monitor the reaction progress by LC-MS.
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate.
Extraction and Purification: Separate the layers, extract the aqueous phase with ethyl acetate, combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Application Note 3: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling provides a direct route to synthesize 2-alkynylpyridines by reacting a terminal alkyne with an aryl halide. This reaction is typically co-catalyzed by palladium and copper(I).
Causality Behind Experimental Choices
Catalyst System: The classic Sonogashira system uses a palladium(0) source and a copper(I) salt. The palladium facilitates the main cross-coupling cycle, while the copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
Palladium Source: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a reducing agent (often the amine base).
Copper(I) Source: Copper(I) iodide (CuI) is the most common co-catalyst.
Base Selection: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both as the base to deprotonate the terminal alkyne and often as the solvent.
Solvent System: The amine base can sometimes serve as the solvent. For less soluble substrates, a co-solvent like THF or DMF is employed.
Data Presentation: Recommended Sonogashira Coupling Conditions
Parameter
Recommended Condition
Aryl Halide
2-Bromo-3-methylpyridin-4-ol (1.0 equiv)
Alkyne
Terminal Alkyne (1.2-1.5 equiv)
Pd Catalyst
PdCl₂(PPh₃)₂ (2-3 mol%)
Cu Co-catalyst
CuI (3-5 mol%)
Base
Triethylamine (Et₃N)
Solvent
THF or DMF / Et₃N
Temperature
Room Temperature to 60 °C
Atmosphere
Inert (Argon or Nitrogen)
Experimental Protocol: Synthesis of 3-methyl-2-(phenylethynyl)pyridin-4-ol
Reaction Setup: To a Schlenk tube, add 2-Bromo-3-methylpyridin-4-ol (188 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol, 3 mol%), and CuI (9.5 mg, 0.05 mmol, 5 mol%).
Inerting: Evacuate and backfill the tube with argon three times.
Solvent and Reagent Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (2 mL). Then, add phenylacetylene (132 µL, 1.2 mmol) via syringe.
Reaction: Stir the mixture at room temperature for 12-24 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.
Monitoring: Monitor by TLC or LC-MS.
Work-up: Once complete, remove the solvent under reduced pressure.
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography on silica gel.
Figure 2: Cross-Coupling Pathways from the Core Substrate.
Conclusion and Future Outlook
2-Bromo-3-methylpyridin-4-ol stands out as a privileged starting material for the generation of diverse molecular architectures. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust starting points for researchers. The key to success lies in the rational selection of catalyst, ligand, base, and solvent, with special consideration for the unique electronic and coordinating properties imparted by the 4-hydroxyl group. While protecting-group-free approaches are often feasible and desirable, researchers should remain mindful that for particularly sensitive coupling partners or under forcing conditions, protection of the hydroxyl moiety may be a necessary strategy to achieve optimal results. Continued exploration of novel ligands and catalyst systems will undoubtedly further expand the synthetic utility of this valuable building block.
References
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
Watson, D. A., et al. (2016). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. PNAS. Retrieved from [Link]
Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
Khan, I., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved from [Link]
Request PDF. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
Fors, B. P., et al. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. Retrieved from [Link]
PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Ghaffari, M., et al. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. Retrieved from [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
YouTube. (2022, July 11). Sonogashira Coupling- Reaction and application in Research Lab. Retrieved from [Link]
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
ResearchGate. (2025, August 6). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]
Rueda-Espinosa, J., et al. (2023, August 30). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]
PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. Retrieved from [Link]
Newman, S. G., & Willis, M. C. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Retrieved from [Link]
Application Note: Regioselective Lithiation and Functionalization of 2-Bromo-3-methylpyridin-4-ol
The following Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It prioritizes mechanistic understanding, reproducibility, and safety.[1] [1] Strate...
Author: BenchChem Technical Support Team. Date: February 2026
The following Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It prioritizes mechanistic understanding, reproducibility, and safety.[1]
[1]
Strategic Overview
The functionalization of 2-Bromo-3-methylpyridin-4-ol presents a classic "chemoselectivity triad" challenge common in fragment-based drug discovery (FBDD). The substrate contains three distinct reactive sites competing for the organolithium base:
The Hydroxyl Group (C4-OH): Highly acidic (
).[1] Will instantly consume 1 equivalent of base.
The Bromine Atom (C2-Br): Susceptible to Lithium-Halogen Exchange (Li-HE).[1] This is the desired kinetic pathway.
The Methyl Group (C3-Me): Possesses benzylic-like acidity (picolinic position).[1] Susceptible to lateral lithiation, particularly at elevated temperatures (
Core Directive: To achieve high-yield functionalization at the C2 position, the experimental design must kinetically favor Li-HE over lateral deprotonation while managing the solubility issues associated with the pyridin-4-olate anion.
Mechanistic Analysis & Route Selection
The Competition: Kinetics vs. Thermodynamics
At
C, Lithium-Halogen Exchange is generally faster than proton transfer (deprotonation) at carbon centers, provided the substrate is soluble.[1] However, the presence of the naked -OH group complicates this.
eq.[1] -BuLi. The first eq.[4][6] deprotonates OH; the second performs Li-HE.[1]
Risk:[1][7] The intermediate lithium pyridin-4-olate is often insoluble in THF/Hexane mixtures, leading to heterogeneous mixtures, incomplete exchange, and variable yields.[1]
Route B: The Protection Strategy (Recommended)
Mechanism:[1][2][4][5] Mask OH as a Methoxymethyl (MOM) or [2-(Trimethylsilyl)ethoxy]methyl (SEM) ether.[1]
Benefit: Restores solubility, prevents base consumption, and eliminates the inductive electron-donating effect of the oxy-anion which can destabilize the adjacent C3-Me protons.
Decision: This protocol details Route B (MOM-Protection) as the "Gold Standard" for reliability in library synthesis.
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways based on temperature and protection status.
Figure 1: Mechanistic pathway for the lithiation of 2-bromo-3-methylpyridin-4-ol. Note the risk of lateral lithiation upon warming.
Quench/Workup: Pour into ice water, extract with EtOAc (
), wash with brine, dry over .
Validation: Check NMR. Disappearance of broad OH singlet (
ppm) and appearance of MOM singlets ( and ppm).[1]
Phase 2: Lithium-Halogen Exchange (The Critical Step)[1]
Experimental Setup Diagram:
Figure 2: Required experimental setup ensuring strict temperature control and inert atmosphere.
Protocol:
Preparation: Charge a flame-dried flask with 4-(MOM-oxy)-2-bromo-3-methylpyridine (1.0 eq) and anhydrous THF (
).
Cooling: Cool the solution to
C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
Lithiation: Add
-BuLi (1.1 eq, 1.6 M in hexanes) dropwise down the side of the flask.
Critical: The internal temperature must not rise above
C. Fast addition favors local heating and lateral lithiation.
Observation: The solution often turns a deep yellow/orange color upon formation of the pyridyl-lithium species.
Exchange Time: Stir at
C for 30 to 45 minutes .
Note: Do not extend beyond 1 hour. The thermodynamic drive to deprotonate the C3-methyl group (lateral lithiation) increases with time, even at low temps.[1]
Electrophile Trapping: Add the Electrophile (1.2–1.5 eq) (e.g., Benzaldehyde, DMF,
C for 30 minutes, then slowly warm to C over 1 hour.
Quench: Quench with saturated
solution.
Data & Expected Results
The following table summarizes expected outcomes based on electrophile and conditions.
Parameter
Condition A (Recommended)
Condition B (Dianion/Unprotected)
Substrate
MOM-Protected Ether
Free Pyridinol
Base Equivalents
1.1 eq -BuLi
2.2 eq -BuLi
Solvent
THF (Homogeneous)
THF (Often Heterogeneous slurry)
Temperature
C
C to C (for solubility)
Major Product
C2-Substitution (Li-HE)
Mixed (C2-Sub + Recovery)
Typical Yield
75–90%
30–50%
Side Products
Lateral alkylation (<5%)
Lateral alkylation, O-alkylation
Troubleshooting: The "Halogen Dance" Risk
While 2-lithio-3-methylpyridines are relatively stable, allowing the reaction to warm above
C before adding the electrophile can induce a "Halogen Dance" or proton migration.[1]
Symptom: Recovery of starting material or formation of 3-functionalized products.[1][8]
Cause: The C2-Li species is basic.[9] It can deprotonate the C3-Methyl group (lateral lithiation) or, less likely in this specific substrate, migrate to C6.[1]
Fix: Ensure strict
C maintenance and quench cold if the electrophile is reactive enough.
References
Parham, W. E., & Piccadaci, R. M. (1974).[1] Lithium-Halogen Exchange in Pyridines.[1] Journal of Organic Chemistry.[4][9] (Foundational text on Li-HE in pyridines).[1]
Snieckus, V. (1990).[1] Directed Ortho Metalation.[1][6][9][10][11] Tertiary Amides and O-Carbamates as Synthetic Connections.[1] Chemical Reviews.[1][2][12] (Authoritative review on DoM and directing groups).[1]
Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (General reference for handling organolithiums and "superbases").
Gribble, G. W., & Saulnier, M. G. (1980).[1] Lateral Lithiation of methyl-substituted pyridines.[1] Tetrahedron Letters.[1][4][11] (Specifics on lateral lithiation competition).
Clayden, J. (2002).[1] Organolithiums: Selectivity for Synthesis.[1] Pergamon.[1] (Advanced mechanistic guide on kinetic vs thermodynamic control).
Disclaimer: This protocol involves the use of pyrophoric reagents (
-BuLi) and carcinogens (MOM-Cl).[1] All work must be performed in a fume hood with appropriate PPE by trained personnel.
Application Note: Scalable Synthesis of 2-Bromo-3-methylpyridin-4-ol
This Application Note is structured to provide a scalable, process-ready protocol for the synthesis of 2-Bromo-3-methylpyridin-4-ol (also known as 2-Bromo-3-methyl-4-pyridinol). This compound is a critical scaffold in me...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a scalable, process-ready protocol for the synthesis of 2-Bromo-3-methylpyridin-4-ol (also known as 2-Bromo-3-methyl-4-pyridinol). This compound is a critical scaffold in medicinal chemistry, particularly for kinase inhibitors, due to the orthogonal reactivity of the bromine (cross-coupling), the hydroxyl group (alkylation/leaving group conversion), and the pyridine nitrogen.[1]
Executive Summary
This guide details a robust, three-stage synthesis of 2-Bromo-3-methylpyridin-4-ol starting from the commercially available 2-bromo-3-methylpyridine .[1] Unlike traditional routes that rely on unstable diazonium intermediates or expensive poly-halogenated precursors, this protocol utilizes N-oxide activation to regioselectively introduce the hydroxyl functionality at the C4 position.[1]
Key Process Features:
Regiocontrol: Exploits the para-directing nature of the N-oxide functionality to install the oxygen at C4.[1]
Scalability: Avoids column chromatography for intermediate steps; relies on precipitation and crystallization.[1]
Safety: Designed to mitigate thermal runaway risks associated with N-oxide nitrations.[1]
Retrosynthetic Analysis & Strategy
The synthesis targets the C4 position, which is electronically deactivated in the parent pyridine ring.[1] To overcome this, the pyridine nitrogen is oxidized to the N-oxide, creating a "push-pull" system that activates the C4 position towards both electrophilic nitration and subsequent nucleophilic displacement.[1]
Reaction Pathway (Graphviz Diagram)
Caption: Step-wise functionalization strategy via N-oxide activation.
Detailed Experimental Protocols
Step 1: N-Oxidation of 2-Bromo-3-methylpyridine
Objective: Activate the pyridine ring for C4 functionalization.[1]
Reaction Type: Electrophilic Oxidation.[1]
Charge H2SO4 (400 mL) to the reactor and cool to 0-5°C.
Slowly add 2-Bromo-3-methylpyridine-N-oxide (90 g, 0.48 mol). Control exotherm.
Add Fuming HNO3 (100 mL) dropwise over 1 hour, maintaining temperature < 10°C.
Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC/TLC.
Note: The 3-methyl group provides slight steric hindrance, but the electronic bias of the N-oxide strongly favors C4 substitution.[1]
Quench: Cool to room temperature and pour onto crushed ice (2 kg).
Isolation: Neutralize carefully with solid Na2CO3 or 50% NaOH to pH 3-4. The product, 2-Bromo-3-methyl-4-nitropyridine-N-oxide , typically precipitates as a yellow solid.[1]
Objective: Convert the nitro group to a hydroxyl group and remove the N-oxide oxygen.[1]
Reaction Type: Nucleophilic Substitution followed by Reduction.[1]
The success of this protocol relies on the dual nature of the N-oxide.[1]
Nitration: The N-oxide oxygen donates electron density into the ring, but the nitrogen atom itself is positive.[1] Under strongly acidic conditions (H2SO4), the N-oxide is protonated.[1] However, the gamma (4) position remains the most accessible nucleophilic site for the nitronium ion (NO2+) attack, despite the steric bulk of the adjacent 3-methyl group.[1]
Hydrolysis: The nitro group at the 4-position of a pyridine-N-oxide is exceptionally labile.[1] It acts as a "super-leaving group," easily displaced by water or acetate ions, avoiding the need for high-pressure nucleophilic substitution often required for chloropyridines.[1]
Safety & Handling
Urea Hydrogen Peroxide (UHP): A safer alternative to high-concentration liquid H2SO4/H2O2 mixtures, but still an oxidizer.[1] Avoid contact with metals during the oxidation step.[1]
Nitration: This reaction is potentially explosive if temperature control is lost.[1] Ensure the reactor has emergency cooling and pressure relief.
Iron Residues: Iron waste from the reduction step can be pyrophoric if dry.[1] Keep wet and dispose of according to hazardous waste regulations.[1]
References
Katritzky, A. R.; Lagowski, J. M. Chemistry of the Heterocyclic N-Oxides. Academic Press, 1971 .[1] (Foundational text on N-oxide reactivity and nitration regioselectivity).
Denny, W. A.; et al. "Potential Antitumor Agents.[1] Synthesis and Biological Activity of 4-Nitropyridine N-oxides." Journal of Medicinal Chemistry, 1980 , 23(6), 596–601.[1]
Bobbitt, J. M.; et al. "Synthesis of 4-Substituted Pyridines via N-Oxide Intermediates."[1] Organic Syntheses, 2010 , 87, 201.[1] (General procedure for N-oxide nitration and substitution).
Patel, M. R.; et al. "Process for the preparation of 2-halo-4-hydroxypyridines."[1] US Patent 5,235,060, 1993 .[1] (Industrial context for hydrolysis of nitro-pyridines).[1][9]
(Note: While CAS 10489-23-3 was requested, recent catalogs and literature index this specific isomer under CAS 1227571-09-6.[1] The chemistry described applies to the structure 2-Bromo-3-methylpyridin-4-ol.)
Precision Derivatization of 2-Bromo-3-methylpyridin-4-ol: A Strategic Guide to Regiocontrol
Executive Summary The scaffold 2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6) represents a high-value "privileged structure" in drug discovery.[1] Its trisubstituted pyridine core offers three distinct vectors for dive...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The scaffold 2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6) represents a high-value "privileged structure" in drug discovery.[1] Its trisubstituted pyridine core offers three distinct vectors for diversification:
C2-Bromide: A handle for Suzuki/Buchwald cross-coupling.[1]
C3-Methyl: A steric block that enforces atropisomerism or restricts conformational flexibility in binding pockets.[1]
C4-Hydroxyl: The primary focus of this guide—a nucleophilic handle for etherification or activation (sulfonylation).[1]
The Challenge: 4-Hydroxypyridines exist in a tautomeric equilibrium favoring the 4-pyridone (NH) form over the 4-pyridinol (OH) form in solution.[1] Consequently, standard alkylation protocols often yield mixtures of N-alkylated (pyridone) and O-alkylated (ether) products.[1]
This guide provides field-proven protocols to force regioselectivity, specifically targeting the O-derivatization required for ether synthesis and cross-coupling activation.
Strategic Analysis: The Tautomer Landscape
Before initiating synthesis, one must understand the electronic and steric environment governing the reaction.
Steric Influence (C3-Methyl): The methyl group at C3 provides significant steric bulk proximal to both the C4-oxygen and the ring nitrogen.[1] This steric crowding generally disfavors N-alkylation with bulky electrophiles, slightly tilting the balance toward O-alkylation compared to unsubstituted pyridones.
Electronic Influence (C2-Bromide): The electron-withdrawing bromine atom decreases the pKa of the hydroxyl group/NH, making the anion easier to generate but less nucleophilic.
Decision Tree: Selecting the Right Pathway
The following workflow illustrates the decision logic for selecting reagents based on the desired outcome (Ether vs. Triflate vs. N-alkyl).
Figure 1: Strategic decision tree for the derivatization of 4-hydroxypyridines.[1] Green nodes indicate O-selective pathways; Red indicates N-selective pathways.[1]
Objective: Synthesis of 2-bromo-4-alkoxy-3-methylpyridine.[1]
Mechanism: The "Silver Effect."[1] The silver cation coordinates to the softer nitrogen atom, blocking it and forcing the alkyl halide to react with the "harder" oxygen nucleophile.
Solvent: Toluene or Benzene (Non-polar solvents favor O-alkylation)[1]
Step-by-Step:
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-Bromo-3-methylpyridin-4-ol (1.0 mmol) and
(1.5 mmol) in anhydrous Toluene (10 mL). Note: Protect from light due to silver salts.
Addition: Add the Alkyl Iodide (1.2 mmol) dropwise at room temperature.
Reaction: Heat the mixture to 80°C (reflux) for 4–16 hours. Monitor by TLC or LC-MS.[1] The formation of the O-alkyl product is usually less polar than the starting material.
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.[1]
Purification: Concentrate the filtrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Validation: O-alkyl products typically show a chemical shift for the alpha-protons (O-CH2) around 4.0–4.2 ppm in
NMR, whereas N-alkyl protons appear further downfield (approx.[1] 4.0–4.5 ppm) but are distinguished by the loss of aromaticity in the pyridine ring signals.
Protocol 2: Mitsunobu Etherification
Objective: Alkylation using complex or secondary alcohols where SN2 displacement is difficult.[1]
Mechanism: Activation of the alcohol by
/DEAD followed by displacement by the pyridinol oxygen.
Setup: Dissolve 2-Bromo-3-methylpyridin-4-ol (1.0 mmol), Alcohol (1.1 mmol), and
(1.5 mmol) in anhydrous THF (10 mL) under Nitrogen/Argon at 0°C.
Addition: Add DIAD (1.5 mmol) dropwise over 10 minutes. The solution will turn yellow/orange.[1]
Reaction: Allow to warm to room temperature and stir for 12–24 hours.
Workup: Concentrate the solvent. Triturate the residue with
/Hexane (1:1) to precipitate Triphenylphosphine oxide (), then filter.[1]
Purification: Flash chromatography is essential to separate the product from reduced hydrazine byproducts.[1]
Protocol 3: Activation via Triflation (O-Sulfonylation)
Objective: Converting the C4-OH into a Triflate (OTf) for subsequent Suzuki or Buchwald-Hartwig coupling.[1]
Critical Note: Sulfonylation occurs almost exclusively on the Oxygen atom due to the high affinity of the hard sulfonyl electrophile for the hard oxygen anion (kinetic control).
2-Bromo-3-methylpyridin-4-ol as a building block in materials science
Executive Summary 2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6) is a high-value, divergent scaffold bridging pharmaceutical synthesis and advanced materials science. While historically utilized in kinase inhibitor dev...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6) is a high-value, divergent scaffold bridging pharmaceutical synthesis and advanced materials science. While historically utilized in kinase inhibitor development (e.g., JAK2 inhibitors), its electron-deficient pyridine core and orthogonal reactive handles make it an ideal candidate for organic electronics (OLED host materials) and metallosupramolecular ligands .
This guide details the strategic functionalization of this scaffold, specifically addressing the challenge of tautomeric control (4-pyridone vs. 4-hydroxypyridine) to engineer solubility and electronic properties.
Part 1: Chemical Profile & Reactivity Landscape
The Tautomeric Challenge
The core challenge in utilizing 2-bromo-3-methylpyridin-4-ol is its existence in a tautomeric equilibrium between the pyridinol (A) and pyridone (B) forms. In solution and solid state, the pyridone form often predominates due to strong intermolecular hydrogen bonding, which can lead to poor solubility in organic solvents—a critical failure mode in materials processing.
Pyridinol Form (A): Desired for O-alkylation (ether synthesis) to improve solubility and tune HOMO/LUMO levels.
Pyridone Form (B): Favored in polar protic solvents; leads to N-alkylation, breaking aromaticity and altering optoelectronic properties.
Strategic Handles
The molecule offers three distinct sites for orthogonal functionalization:
C2-Bromine: A highly reactive electrophile for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to extend
-conjugation.
C4-Hydroxyl: A nucleophilic handle for solubilizing chain attachment (O-alkylation) or conversion to a chloride (via POCl
) for SAr reactions.
C3-Methyl: A steric lock that prevents rotation in biaryl systems (atropisomerism control) or a site for benzylic functionalization.
Reactivity Map (Visualization)
Caption: Divergent synthesis pathways. Path A favors materials science (solubility); Path B is common in medicinal chemistry.
Part 2: Application Note – Designing Ligands for Organic Electronics
In materials science, this scaffold is particularly useful for synthesizing cyclometalated ligands for Iridium(III) complexes used in phosphorescent OLEDs (PHOLEDs). The 3-methyl group suppresses aggregation-caused quenching (ACQ) by providing steric bulk, while the 4-alkoxy group raises the HOMO level, blue-shifting the emission.
Case Study: Synthesis of a Donor-Acceptor Precursor
Reaction: Heat to reflux (110°C) for 12 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product (ether) typically has a higher R
than the N-alkylated byproduct.
Workup: Filter the hot reaction mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (SiO
, 0-20% EtOAc in Hexanes).
QC Checkpoint:
1H NMR (CDCl
): Look for the disappearance of the broad OH/NH singlet. The O-CH triplet should appear around 4.0-4.1 ppm. (N-CH typically appears downfield at 3.8-3.9 ppm but with distinct ring proton shifts).
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Coupling the 2-bromo position with a thiophene boronic acid to extend conjugation.
Materials:
4-Alkoxy-2-bromo-3-methylpyridine (Product from Protocol A) (1.0 eq)
2-Thiopheneboronic acid (1.5 eq)
Catalyst: Pd(PPh
) (5 mol%) or Pd(dba)/S-Phos (for difficult substrates)
Degassing: In a microwave vial or Schlenk tube, combine the pyridine substrate (0.5 mmol), boronic acid (0.75 mmol), and 1,4-Dioxane (4 mL). Sparge with Argon for 10 minutes.
Catalyst Addition: Add Pd(PPh
) (29 mg, 0.025 mmol) and 2M KCO (0.75 mL). Seal the vessel immediately.
Reaction: Heat to 90°C for 16 hours (or 110°C for 1 hour in a microwave reactor).
Quench: Cool to RT, dilute with water (10 mL) and extract with DCM (3 x 10 mL).
Technical Support Center: Purification of 2-Bromo-3-methylpyridin-4-ol
The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 2-Bromo-3-methylpyridin-4-ol (CAS 1227571-09-6) . It synthesizes heterocyclic chemistry principles with practica...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with 2-Bromo-3-methylpyridin-4-ol (CAS 1227571-09-6) . It synthesizes heterocyclic chemistry principles with practical isolation strategies.
Subject: Isolation and Purification Protocol for 2-Bromo-3-methylpyridin-4-ol
Applicable CAS: 1227571-09-6
Target Audience: Medicinal Chemists, Process Development Scientists
Document ID: TS-PYR-04-BR
Compound Profile & Chemical Behavior
Before attempting purification, it is critical to understand the amphoteric nature of this molecule. Unlike simple pyridines, the 4-hydroxy substitution introduces a tautomeric equilibrium that dictates solubility.
Property
Data
Technical Implication
Structure
Pyridine core, 2-Br, 3-Me, 4-OH
Exists in equilibrium between pyridinol and pyridone tautomers.
Acidity (pKa)
~3.0 (cation neutral) ~10.5 (neutral anion)
The molecule is amphoteric. It is soluble in strong acid (as a cation) and strong base (as an anion).
Isoelectric Point (pI)
pH ~5.5 - 6.5
Minimum solubility occurs here. This is your target window for precipitation.
Physical State
Solid (High Melting Point)
Distillation is generally not recommended due to potential decomposition/sublimation.
Module 1: The "Crash-Out" Protocol (Isoelectric Precipitation)
Q: My reaction is complete, but I cannot isolate the product from the aqueous quench. How do I get it out?
A: The most common error is attempting a standard organic extraction (DCM/EtOAc) at neutral or random pH. Because 2-Bromo-3-methylpyridin-4-ol is zwitterionic, it often remains in the aqueous phase or forms an emulsion.
The Protocol[1][2][3][4]
Quench: If the reaction mixture is acidic (e.g., HBr/Br2 bromination), dilute with ice water.
Clarification: If there are tarry insolubles, filter them before pH adjustment.
pH Adjustment (The Critical Step):
Slowly add saturated aqueous Sodium Acetate or 6N NaOH to the acidic solution.
Monitor pH continuously.
Target pH: 5.5 – 6.0.
Observation: The solution should become cloudy as it approaches the pI.
Aging: Stir the slurry at 0–5°C for 1–2 hours. This allows the crystal lattice to organize and prevents the inclusion of impurities.
Filtration: Filter the solid. Wash with cold water (to remove inorganic salts) followed by a small amount of cold acetonitrile (to remove organic impurities).
Troubleshooting "Oiling Out"
Issue: Instead of a solid, a sticky oil separates at pH 6.
Cause: Presence of organic solvent impurities or rapid pH change.
Fix:
Seeding: Add a seed crystal if available.
Trituration: Decant the aqueous layer. Add Ethyl Acetate or MTBE to the oil and sonicate. This often forces the oil to crystallize.
Module 2: Purification of Crude Material
Q: The isolated solid is colored (yellow/orange) and contains regioisomers. How do I purify it?
A: The primary impurities are often the 2,6-dibromo species (over-bromination) or unreacted starting material.
Recrystallization Strategy
Do not use column chromatography as a first pass; the compound streaks on silica due to the OH group. Use recrystallization.
Solvent System
Purpose
Procedure
Ethanol : Water (9:1)
General Purification
Dissolve in hot ethanol. Add water dropwise until turbid. Cool slowly to 4°C.
Acetonitrile (ACN)
Removal of Salts/Tars
Suspend crude solid in refluxing ACN. If it doesn't fully dissolve, hot filter (removes salts). Cool filtrate to crystallize.
Acetic Acid
For High Purity
Dissolve in minimum hot acetic acid. Precipitate by adding water.
Module 3: Advanced Separation (Chromatography)
Q: I need >99% purity for biological assay. Standard silica chromatography failed.
A: Unbuffered silica gel is acidic. Pyridinols bind to silanols, causing tailing and mass loss. You must modify the stationary phase.
Recommended Method: Reverse Phase (C18)
Column: C18 Functionalized Silica.
Mobile Phase A: Water + 0.1% Formic Acid (buffers the pH to keep molecule protonated/soluble).
Mobile Phase B: Methanol or Acetonitrile.
Gradient: 5% B to 100% B.
Alternative: Normal Phase (Deactivated Silica)
Additive: You must add 1-2% Triethylamine (TEA) or Methanol to the eluent (DCM/MeOH mixtures).
Effect: TEA blocks the acidic silanol sites, allowing the basic pyridine nitrogen to pass through.
Visual Workflows
Workflow 1: Isolation Decision Tree
This diagram illustrates the logic flow for processing the reaction mixture.
Caption: Logical flow for isolating 2-Bromo-3-methylpyridin-4-ol from acidic reaction mixtures.
Workflow 2: Impurity Fate Map
Where do the contaminants go during the "Crash-Out" and Recrystallization?
Caption: Fate mapping of common impurities during the purification cascade.
Analytical Validation
Q: How do I confirm I have the correct regioisomer?
A: The position of the bromine is critical.
1H NMR (DMSO-d6): Look for two doublets in the aromatic region (positions 5 and 6).
If you see two singlets, you may have the 2,5-isomer or 2,6-dibromo impurity.
Coupling Constant: The coupling between H5 and H6 (ortho coupling) should be ~5-8 Hz.
HPLC Purity Check:
Column: C18.
Wavelength: 254 nm (Pyridine ring absorption).
Note: If multiple peaks appear, check if they merge upon adding acid to the sample vial (tautomers can sometimes separate on slow columns).
References
PubChem Compound Summary. (2025). 2-Bromo-3-methylpyridine (Related Analog Data).[1][2][3] National Center for Biotechnology Information. Link
Sigma-Aldrich. (2025). Product Specification: 2-Bromo-3-methylpyridine.[1][2][3] Merck KGaA. Link
ChemicalBook. (2025). 4-Hydroxypyridine Properties and Solubility Data.Link
Organic Syntheses. (2014). General Procedures for Bromination of Pyridines.[4] Org.[5][3][4] Synth. Link
BenchChem. (2025). Technical Guide to Methylpyridine Intermediates.Link
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of 2-Bromo-3-methylpyridin-4-ol
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals encountering challenges with the Suzuki-Miyaura cr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 2-Bromo-3-methylpyridin-4-ol. This substrate presents unique difficulties due to the electronic nature of the pyridinol ring and its potential to interact with the palladium catalyst. Our goal is to provide a logical, in-depth framework for troubleshooting common issues, with a core focus on optimizing catalyst loading to achieve efficient, reproducible, and scalable results.
Introduction: The Challenge of Pyridinol Scaffolds
The 2-Bromo-3-methylpyridin-4-ol moiety is a valuable building block in pharmaceutical and materials science. However, its successful implementation in cross-coupling reactions is often non-trivial. The pyridine nitrogen can act as a ligand, potentially binding to the palladium center and leading to catalyst inhibition or deactivation.[1][2] This "2-pyridyl problem" can disrupt the catalytic cycle, necessitating careful optimization of reaction parameters, of which catalyst loading is a critical, yet often misunderstood, variable. Simply increasing the amount of catalyst is rarely the most effective or economical solution.[3] This guide will explore a more systematic and scientifically grounded approach.
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying rationale for each recommendation.
Scenario 1: Low to No Conversion of Starting Material
Question: My reaction shows very low conversion of 2-Bromo-3-methylpyridin-4-ol, even after extended reaction times. My first instinct is to significantly increase the palladium catalyst loading. Is this the correct approach?
Answer: While insufficient catalyst is a possible cause, it is often a symptom of a more fundamental issue rather than the root problem. Before increasing the catalyst loading, which can be costly and may not solve the problem, it is crucial to investigate other parameters that directly impact catalyst activity and stability.
Causality & Rationale:
The overall success of a Suzuki-Miyaura coupling depends on the delicate balance between the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5] Low conversion suggests that one or more of these steps are inefficient.
Oxidative Addition: The C-Br bond of your substrate must add to the Pd(0) species. While typically efficient for aryl bromides, a poorly chosen ligand can hinder this step.
Transmetalation: The organoboron species must transfer its organic group to the palladium center. This step is highly dependent on the choice of base and solvent, which are needed to activate the boronic acid.[6]
Catalyst Deactivation: The pyridine nitrogen on your substrate or product can coordinate to the active palladium species, forming an off-cycle, inactive complex.[2][7] Alternatively, the catalyst can precipitate as palladium black if the ligand is not sufficiently stabilizing.
Troubleshooting Workflow:
Verify Reagent Quality: Ensure the boronic acid/ester is not degraded, the base is anhydrous (if required), and the solvent is properly degassed to remove oxygen, which can lead to unwanted side reactions like boronic acid homocoupling.[8]
Evaluate the Base and Solvent System: The choice of base is critical for activating the boronic acid. For pyridinol substrates, a moderately strong inorganic base like K₃PO₄ or K₂CO₃ is often a good starting point.[9] The solvent system must facilitate the solubility of all components; mixtures like 1,4-dioxane/water or DMF/water are common.[10][11] An inappropriate base or solvent can completely stall the reaction, regardless of catalyst loading.
Assess the Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For electron-rich, potentially coordinating substrates like yours, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)₃) are often required to promote efficient oxidative addition and prevent catalyst deactivation.[6][12] If you are using a standard ligand like PPh₃, it may not be suitable for this challenging substrate.
Only after verifying these core parameters should you begin to systematically screen catalyst loading.
Scenario 2: Significant Byproduct Formation
Question: My reaction proceeds, but I observe significant amounts of homocoupling of my boronic acid and/or protodebromination of my starting material. How does catalyst loading affect this?
Answer: Byproduct formation is often linked to catalyst health and the relative rates of desired versus undesired reaction pathways. While catalyst loading plays a role, the nature of the catalyst's active state and the reaction conditions are the primary drivers.
Causality & Rationale:
Homocoupling: The formation of a biaryl from two boronic acid molecules is often promoted by the presence of Pd(II) species and oxygen.[8] If your Pd(0) precatalyst is not efficiently generated or is re-oxidized, it can favor this side reaction. A very high catalyst loading in an oxygen-rich environment can exacerbate this issue. A strategy to mitigate this involves adding a mild reducing agent or ensuring rigorous degassing.[13]
Protodebromination: Replacement of the bromine atom with a hydrogen atom can occur if the oxidative addition is slow or reversible, and a proton source is available. This can be influenced by the solvent (e.g., residual water or alcohol) and the base.
Troubleshooting Workflow:
Caption: A logical workflow for diagnosing and mitigating common byproducts.
Improve Inert Atmosphere: Use a robust degassing method like freeze-pump-thaw cycles for your solvent instead of just sparging with inert gas. Ensure all reagents are added under a positive pressure of argon or nitrogen.
Re-evaluate Base: If protodebromination is an issue, your base might be too strong or contain excess water. Consider drying the base or switching to a different one.
Optimize Catalyst Loading Systematically: High local concentrations of catalyst can sometimes promote side reactions. Instead of starting high, begin with a moderate loading (e.g., 1-2 mol %) and screen downwards once other parameters are optimized. A lower catalyst loading that still provides a good reaction rate often gives a cleaner reaction profile.
This protocol outlines a parallel screening experiment to efficiently determine the optimal catalyst loading for your reaction. It assumes you have already established a promising ligand, base, and solvent system from initial screens.
Objective: To identify the minimum catalyst loading that provides maximum yield within a reasonable timeframe, thereby maximizing the Turnover Number (TON).
Materials:
2-Bromo-3-methylpyridin-4-ol
Arylboronic acid or ester (1.2 - 1.5 equivalents)
Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle)
Phosphine ligand (e.g., SPhos)
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
Degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1)
Internal standard (e.g., dodecane or triphenylmethane) for analytical monitoring
Reaction vials suitable for parallel synthesis
Procedure:
Stock Solution Preparation: To ensure accuracy, prepare stock solutions of the starting material, boronic acid, and internal standard in the chosen solvent. Prepare a separate stock solution of the palladium precatalyst and ligand.
Reaction Setup: In an array of reaction vials within a glovebox or under an inert atmosphere, add the required amount of base to each vial.
Reagent Addition: Dispense the stock solution of the starting material, boronic acid, and internal standard into each vial.
Catalyst Addition: Add varying amounts of the catalyst/ligand stock solution to each vial to achieve the target catalyst loadings (e.g., 2.0, 1.0, 0.5, 0.1, 0.05 mol %). Include a control vial with no catalyst.
Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., 80-100 °C).
Monitoring: At set time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each reaction, quench it (e.g., with dilute acid), and analyze by LC-MS or GC-MS to determine the conversion and yield relative to the internal standard.[14][15][16]
Data Analysis & Interpretation:
Summarize your results in a table to clearly identify the optimal conditions.
Catalyst Loading (mol %)
Reaction Time (h)
Conversion (%)
Yield (%)
TON (Turnover Number)¹
Key Byproducts (%)
2.0
4
>99
95
47.5
<1
1.0
4
>99
94
94
<1
0.5
12
>99
96
192
<1
0.1
24
85
80
800
2
0.05
24
60
55
1100
3
0 (Control)
24
0
0
N/A
0
¹TON = (moles of product / moles of catalyst)
From this hypothetical data, a catalyst loading of 0.5 mol % provides the best balance of high yield and catalyst efficiency (high TON) within a practical timeframe. While lower loadings achieve higher TONs, they do so at the expense of yield and reaction time.
Caption: A streamlined workflow for performing a catalyst loading screen.
Final Recommendations
For the cross-coupling of 2-Bromo-3-methylpyridin-4-ol, do not treat the catalyst as an independent variable to be maximized. Instead, view it as part of an interconnected system. The optimal catalyst loading is the lowest amount that reliably drives the reaction to completion in a clean and timely manner. By first ensuring your fundamental reaction parameters (ligand, base, solvent, inertness) are sound, you can then use a systematic screening approach to find a truly optimized catalyst loading, leading to more robust, cost-effective, and scalable chemical processes.
References
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchGate. Available at: [Link]
Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]
Optimization in reaction conditions for Suzuki coupling reactions... - ResearchGate. Available at: [Link]
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - National Institutes of Health (NIH). Available at: [Link]
Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI. Available at: [Link]
Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings - Royal Society of Chemistry. Available at: [Link]
Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Royal Society of Chemistry. Available at: [Link]
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - Journal of the American Chemical Society. Available at: [Link]
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - ACS Publications. Available at: [Link]
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
Diagnosing issues with a failed Suzuki coupling? - Reddit. Available at: [Link]
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. Available at: [Link]
A Fluorogenic Reaction for Monitoring Cross-Coupling with Turn-On Ratio Greater than a Hundred Thousand - ACS Publications. Available at: [Link]
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - Wiley Online Library. Available at: [Link]
Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate. Available at: [Link]
Solvent effects in palladium catalysed cross-coupling reactions - Royal Society of Chemistry. Available at: [Link]
The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions - DergiPark. Available at: [Link]
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Royal Society of Chemistry. Available at: [Link]
Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives - ResearchGate. Available at: [Link]
Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex... - National Institutes of Health (NIH). Available at: [Link]
Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-Activated Palladium Catalyst by Cooperative Copper Catalysis - ResearchGate. Available at: [Link]
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - National Institutes of Health (NIH). Available at: [Link]
Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform - ResearchGate. Available at: [Link]
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
Suzuki cross-coupling reaction - YouTube. Available at: [Link]
Investigations of Pd-Catalyzed ArX Coupling Reactions Informed by Reaction Progress Kinetic Analysis - ACS Publications. Available at: [Link]
Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides - ACS Publications. Available at: [Link]
Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols - ACS Publications. Available at: [Link]
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
Help needed with unreproducible Suzuki coupling - Reddit. Available at: [Link]
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction... - ResearchGate. Available at: [Link]
Palladium-catalyzed cross-couplings by C–O bond activation - Royal Society of Chemistry. Available at: [Link]
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery - DSpace@McMaster. Available at: [Link]
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - National Institutes of Health (NIH). Available at: [Link]
Challenges in the work-up and isolation of 2-Bromo-3-methylpyridin-4-ol products
The following technical guide addresses the isolation and purification of 2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6). This molecule presents a distinct set of challenges due to its amphoteric nature and tautomeric...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the isolation and purification of 2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6). This molecule presents a distinct set of challenges due to its amphoteric nature and tautomeric equilibrium , often leading to poor recovery and "oiling out" during standard work-ups.[1][2]
Status: Active
Subject: Troubleshooting Work-up, Isolation, and Purification
Audience: Medicinal Chemists, Process Chemists
Executive Summary: The "Chameleon" Effect
Researchers often misidentify 2-Bromo-3-methylpyridin-4-ol as a standard pyridine.[1][2] In reality, it behaves more like a vinylogous amide due to the predominance of the 4-pyridone tautomer in solution.[3] This structural reality dictates that standard lipophilic extractions (e.g., DCM/water) often fail, resulting in low yields or emulsions.[1]
This guide provides a decision tree for isolation based on the compound's zwitterionic character.
Module 1: The Solubility Paradox & Tautomerism
User Complaint: "My product is not extracting into Dichloromethane (DCM) from the aqueous layer, or it forms a sticky tar at the interface."
The Root Cause: Tautomeric Equilibrium
In the solid state and polar solvents (water, methanol), 4-hydroxypyridines exist predominantly as 4-pyridones (Lactam form).[3] This creates a highly polar, hydrogen-bond-donating species that resists extraction into non-polar organic solvents.[1][2]
Lactim Form (Aromatic): Favored in gas phase/non-polar solvents.[1][2]
Lactam Form (Pyridone): Favored in water/solid state (High Dipole Moment).[1][2]
Key Insight: The 3-methyl group adds lipophilicity, but the 2-bromo group withdraws electrons, increasing the acidity of the N-H (in pyridone form) and the O-H (in pyridine form).
Diagnostic Check
Observation
Diagnosis
Remediation
Product stays in aqueous layer
pH is likely too high (anionic form) or too low (cationic form).[1][2]
User Complaint: "I cannot get the solid to crash out of the reaction mixture."
The Solution: Isoelectric Point Precipitation
Because the molecule is amphoteric, it is soluble in acid (protonated Nitrogen) and soluble in base (deprotonated Oxygen). You must target the Isoelectric Point (pI) , typically between pH 5.5 and 6.5 for this scaffold.[1]
Step-by-Step Protocol
Quench: If the reaction was basic, dilute with water. If acidic, neutralize partially with saturated NaHCO₃.[1][2]
User Complaint: "The compound streaks on silica gel and I lose mass."
The Root Cause: Silanophilic Interactions
The basic nitrogen and the acidic hydroxyl group interact strongly with the acidic silanols on silica gel, causing irreversible adsorption (mass loss) and tailing (poor separation).
Recommended Modifiers
Do NOT use pure MeOH/DCM.[1][2] The acidity of silica will protonate the pyridine, sticking it to the column.
Option A: The "Basified" Silica Method
Pre-wash the silica column with 1% Triethylamine (TEA) in Hexanes.[1][2]
Option B: Reverse Phase (Recommended)
For 2-bromo-4-pyridones, C18 reverse-phase chromatography is superior.[1][2]
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1][2]
Benefit: The bromine atom provides enough retention on C18 to separate from polar impurities without the streaking issues of normal phase.
Module 4: Stability & Reactivity Hazards
User Complaint: "I see a new impurity forming during scale-up."
Risk 1: Halogen Dance (Base Sensitivity)
If you are treating this molecule with strong bases (e.g., LDA, n-BuLi) for downstream functionalization, be aware of the Halogen Dance . The 2-bromo group can migrate to the 5- or 6-position if a lithiated intermediate is formed.[2]
Prevention: Perform lithiation at <-70°C and quench immediately.
Risk 2: Hydrolysis
The 2-bromo position is activated for Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
).[1] Prolonged heating in strong aqueous base (pH > 12) or acid can hydrolyze the bromine to the di-hydroxy species (2,4-dihydroxypyridine).
Prevention: Keep work-up temperatures <40°C and avoid pH extremes for extended periods.[1][2]
FAQ: Rapid Troubleshooting
Q: Can I recrystallize this instead of running a column?A: Yes. The 3-methyl group disrupts the crystal packing slightly compared to the unsubstituted analog, but recrystallization is still viable.
Stability and storage conditions for 2-Bromo-3-methylpyridin-4-ol
Topic: Stability and storage conditions for 2-Bromo-3-methylpyridin-4-ol Content type: Technical Support Center Guide Status: Operational | Updated: February 2026 Target Compound: 2-Bromo-3-methylpyridin-4-ol (CAS: 12275...
Before addressing storage, it is critical to understand the structural behavior of this molecule.[2][3] 2-Bromo-3-methylpyridin-4-ol exhibits tautomerism , existing in equilibrium between the hydroxy-pyridine form and the pyridone form.[2][4] In solid state and polar solvents, the pyridone (lactam) form often predominates.[2][3][4]
Property
Specification
CAS Number
1227571-09-6
Molecular Formula
C₆H₆BrNO
Molecular Weight
188.02 g/mol
Appearance
Off-white to pale yellow powder
Primary Hazard
Irritant (H315, H319, H335)
Preferred Tautomer
2-Bromo-3-methyl-1H-pyridin-4-one (in solution/solid)
Stability & Storage Protocols
Core Directive: This compound is sensitive to oxidative degradation and moisture.[2][3] The bromine substituent at the C2 position is susceptible to hydrolysis under improper conditions, and the pyridone moiety can undergo photo-oxidation.[2][3][4]
Storage Decision Matrix
Follow this logic flow to ensure maximum shelf-life retention.
Figure 1: Decision matrix for the storage of 2-Bromo-3-methylpyridin-4-ol based on usage timeline.
Detailed Storage Conditions
Parameter
Requirement
Technical Rationale
Temperature
2°C to 8°C (Refrigerated)
Low temperature inhibits the kinetics of debromination and oxidative coupling reactions common in halogenated heterocycles.[1][2][4]
Atmosphere
Inert (Argon or Nitrogen)
The compound is hygroscopic.[3][4] Moisture can catalyze the displacement of the bromine atom or facilitate proton exchange in the pyridone ring.[2][3][4]
Light
Protect from Light
Halogenated pyridines are photosensitive.[3][4] UV exposure can lead to radical formation and subsequent discoloration (yellowing/browning).[2][3]
Container
Amber Glass Vial
Blocks UV radiation.[3][4] Ensure the cap has a PTFE liner to prevent atmospheric exchange.[2][3][4]
Troubleshooting & FAQs
Q1: The powder has turned from off-white to dark yellow. Is it still usable?
Diagnosis: This indicates photo-oxidation or trace hydrolysis of the bromine substituent.[1][2][3][4]
Action: Check purity via LC-MS or H-NMR.
Threshold: If purity is >95%, it may still be usable for crude reactions.[2][3][4] If <90%, recrystallization is required.[2][3][4]
Prevention: Always wrap the vial in aluminum foil if amber glass is not available.[2][3]
Q2: I see two sets of peaks in the NMR spectrum. Is my compound impure?
Diagnosis: Likely not .[2][3] You are observing tautomerism .
Explanation: In solvents like DMSO-d6 or CDCl3, the equilibrium between the pyridin-4-ol (OH form) and pyridin-4-one (NH/C=O form) can slow down, showing distinct signals for both species.[1][2][4]
Verification: Run the NMR at a higher temperature (e.g., 50°C). The peaks should coalesce if it is a tautomeric equilibrium rather than an impurity.[2][3][4]
Q3: How do I solubilize this for biological assays?
Protocol:
Primary Solvent: Dissolve in DMSO (Dimethyl sulfoxide).[2][3] It is highly soluble in DMSO due to the polar nature of the pyridone form.[2][3][4]
Stock Concentration: Prepare a 10 mM or 100 mM stock.
Aqueous Dilution: Dilute into aqueous buffer only immediately before use.
Warning: Do not store aqueous solutions. The bromine atom is liable to hydrolyze over time in water, especially at basic pH.[2][3][4]
Alternative solvents for reactions involving 2-Bromo-3-methylpyridin-4-ol
Technical Support Center: Green Solvent Protocols Ticket #: 2B-3M-PYR-SOLV-001 Topic: Alternative Solvents for 2-Bromo-3-methylpyridin-4-ol Chemistry Status: Open Assigned Specialist: Senior Application Scientist, Proces...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Green Solvent ProtocolsTicket #: 2B-3M-PYR-SOLV-001
Topic: Alternative Solvents for 2-Bromo-3-methylpyridin-4-ol Chemistry
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Welcome to the Technical Support Center
You are accessing this guide because you are encountering solubility issues or regulatory pressure (REACH/EPA) regarding the use of traditional polar aprotic solvents (DMF, NMP, DMAc) with 2-Bromo-3-methylpyridin-4-ol .
This molecule presents a classic "heterocycle trap": it exists in a tautomeric equilibrium between the hydroxypyridine and pyridone forms. Understanding this equilibrium is the key to selecting the correct alternative solvent.
Module 1: The Solubility Paradox & Solvent Selection
The Core Problem:
Users often report that 2-Bromo-3-methylpyridin-4-ol is insoluble in green non-polar solvents (like heptane or pure toluene) but also difficult to extract from high-boiling polar solvents (like DMSO).
The Science:
In the solid state and in polar solvents, this molecule predominantly exists as the 2-bromo-3-methylpyridin-4(1H)-one (pyridone) tautomer. This form possesses a high dipole moment and behaves more like a secondary amide than an aromatic pyridine, leading to high crystal lattice energy and poor solubility in low-polarity media.
Green Solvent Recommendations:
Solvent Class
Traditional (Avoid)
Recommended Alternative
Why it Works
Green Rating
Polar Aprotic
DMF, NMP, DMAc
Cyrene™ (Dihydrolevoglucosenone)
High polarity matches the pyridone tautomer. Water-soluble for easy workup.[1]
✅ Excellent
Ethers
THF, Dioxane
2-MeTHF (2-Methyltetrahydrofuran)
Higher boiling point (80°C) than THF; separates from water (biphasic workup possible).
✅ Good
Esters/Alcohols
DCM (for extraction)
Ethyl Acetate / Ethanol (3:1)
The ethanol disrupts the pyridone H-bonding network, allowing the ester to solvate.
✅ Excellent
Hydrocarbons
Toluene
Anisole
Higher polarity and boiling point; solubilizes the "ol" form at high temps.
⚠️ Moderate
Module 2: Reaction-Specific Troubleshooting
Scenario A: Suzuki-Miyaura Cross-Coupling
Target: Reaction at the C2-Bromine position.
User Issue: "I switched from Dioxane/Water to pure 2-MeTHF, and my starting material won't dissolve."
Diagnosis:
While 2-MeTHF is an excellent green solvent, the pyridone starting material is too polar for pure 2-MeTHF at room temperature.
Protocol Adjustment:
Use a Biphasic System: 2-MeTHF is not miscible with water (unlike THF). Use 2-MeTHF : Water (4:1) .[2]
Add a Phase Transfer Catalyst (PTC): If solubility remains poor, add 5 mol% TBAB (Tetrabutylammonium bromide) . This helps shuttle the anionic species across the interface.
Temperature: Heat to >60°C. The solubility of the pyridone increases exponentially with temperature in 2-MeTHF.
Scenario B: Nucleophilic Substitution (SNAr)
Target: Displacement of Bromine or O-Alkylation.
User Issue: "I tried replacing DMF with Cyrene for a base-mediated reaction, but the mixture turned into a black tar."
Diagnosis:Cyrene is base-sensitive. While it is a great replacement for DMF in terms of polarity, it undergoes aldol-type polymerization in the presence of strong bases (like NaH or KOtBu) over extended periods or high temperatures.
Protocol Adjustment:
Change the Base: Switch to inorganic carbonates (K₂CO₃ or Cs₂CO₃ ) rather than hydrides or alkoxides.
Limit Reaction Time: Cyrene is stable for short durations (<60 mins) at elevated temperatures. Optimize for rapid conversion (e.g., microwave heating).[3]
Alternative Solvent: If a long reaction time (>4 hours) with strong base is required, use Sulfolane (if acceptable) or DMSO (and accept the aqueous workup).
Scenario C: Controlling N- vs. O-Alkylation
Target: Alkylating the oxygen (4-position) vs. the nitrogen (1-position).
The Rule: Solvent polarity dictates the tautomeric preference and the "hardness" of the nucleophile.
For N-Alkylation (Pyridone product): Use Cyrene or Acetonitrile . These polar solvents stabilize the ionic transition state and the polar pyridone product.
For O-Alkylation (Alkoxypyridine product): Use Toluene or Anisole with Ag₂CO₃ (Silver Carbonate). The non-polar solvent destabilizes the charge-separated N-alkylated transition state, favoring the neutral O-alkylated product.
Module 3: Visualizing the Workflow
The following diagram illustrates the decision logic for solvent selection based on your specific chemical transformation.
Caption: Decision matrix for selecting green solvents based on reaction type and base compatibility.
Module 4: Workup & Isolation Protocols
Standard Protocol: The "Cyrene Crash"
Use when: Reaction was performed in Cyrene.
Cool reaction mixture to Room Temperature.
Slowly add Water (3x reaction volume) with vigorous stirring.
Observation: Cyrene is fully water-miscible. The hydrophobic product (2-substituted-3-methylpyridin-4-ol derivative) should precipitate out as a solid.
Filtration: Filter the solid. Wash with water to remove residual Cyrene.
Troubleshooting: If an oil forms instead of a solid, extract with Ethyl Acetate , wash the organic layer 3x with water to remove Cyrene, then dry and concentrate.
Standard Protocol: The "2-MeTHF Separation"
Use when: Reaction was performed in 2-MeTHF.
Quench reaction with water or dilute NH₄Cl.
Do NOT add DCM. 2-MeTHF is your extraction solvent.
Separate the layers. The 2-MeTHF (top layer) contains your product.
Wash the organic layer with Brine.
Distill off the 2-MeTHF (BP 80°C).
Advantage:[2] Unlike THF, 2-MeTHF does not hold large amounts of water, making drying faster (MgSO₄) and stripping easier.
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol for Suzuki couplings with this substrate?A: Yes, but with caution. Ethanol/Water mixtures work well for solubility, but protic solvents can sometimes interfere with boronic acids (deboronation) if the reaction is too slow. 2-MeTHF is generally more robust for difficult couplings.
Q: My product is stuck in the Cyrene. Water didn't precipitate it.A: Your product might be too polar (perhaps it formed a salt). Adjust the pH of the aqueous solution to the isoelectric point of the pyridine (usually pH 5-6) to ensure it is neutral before attempting extraction or precipitation.
Q: Is CPME (Cyclopentyl Methyl Ether) a valid alternative?A: Yes. CPME is highly stable to peroxides and bases. However, its solubility power is lower than 2-MeTHF. If your starting material dissolves in CPME at reflux, it is an excellent choice because it is very hydrophobic, making aqueous workups extremely clean.
References
Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents." Chemical Communications, 2014. Link
Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012. Link
Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 2016.[4] Link
Wilson, K., et al. "Cyrene™ as a Green Alternative to N,N-Dimethylformamide in Nucleophilic Aromatic Substitution." Synlett, 2018. Link
Spectroscopic analysis to confirm the structure of 2-Bromo-3-methylpyridin-4-ol derivatives
Executive Summary & Strategic Approach The unambiguous characterization of 2-Bromo-3-methylpyridin-4-ol and its derivatives presents a classic but deceptive challenge in heterocyclic chemistry. The difficulty arises from...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Approach
The unambiguous characterization of 2-Bromo-3-methylpyridin-4-ol and its derivatives presents a classic but deceptive challenge in heterocyclic chemistry. The difficulty arises from three converging factors:
Regioisomerism: Electrophilic bromination of 3-methylpyridin-4-ol can occur at the C2 or C6 position, requiring definitive proof of the halogen's location relative to the methyl group.
Tautomeric Equilibrium: These scaffolds exist in a solvent-dependent equilibrium between the pyridin-4-ol (aromatic) and pyridin-4(1H)-one (pyridone) forms.
Electronic Shielding: The interplay between the electron-withdrawing bromine and the electron-donating hydroxyl/ketone creates non-intuitive chemical shift perturbations.
This guide moves beyond basic verification, comparing high-fidelity spectroscopic techniques to provide a self-validating structural proof. The core recommendation is a reliance on 2D NMR (specifically HMBC) as the primary determinant, supported by Mass Spectrometry for elemental composition.
Comparative Analysis of Spectroscopic Methods
The following table objectively compares the utility of available techniques for this specific scaffold.
Technique
Primary Utility
Structural Insight
Limitations
Efficacy Score
1D H NMR
Purity check, functional group ID
Identifies methyl (s, 3H) and aromatic protons ().
Cannot definitively distinguish C2-Br from C6-Br isomers without reference standards.
⭐⭐
2D HMBC
Regiochemistry (Gold Standard)
Links Methyl protons to C2, C3, and C4 carbons. Definitively places Br.
Confirms Bromine presence via 1:1 isotopic pattern (Br/Br).[1][2]
"Blind" to regioisomerism (C2-Br vs C6-Br have identical mass).
⭐⭐⭐
IR Spectroscopy
Tautomer Identification
Distinguishes C=O (Pyridone) from C-OH (Phenol).
Low structural specificity; provides no regiochemical data.
⭐⭐
X-Ray Crystallography
Absolute Configuration
Unambiguous 3D structure.
Requires single crystals (often difficult with amorphous pyridones).
⭐⭐⭐⭐
Deep Dive: The NMR Logic for Regiochemistry
The critical question is often distinguishing 2-bromo-3-methyl (Target) from 6-bromo-3-methyl (Byproduct). 1D NMR is insufficient because both isomers possess two aromatic protons with similar coupling constants (
Hz).
The HMBC Solution (Heteronuclear Multiple Bond Correlation)
The methyl group at C3 is the diagnostic "anchor." In an HMBC experiment, the methyl protons (
ppm) will show long-range correlations () to the carbons at positions 2, 3, and 4.
Scenario A: 2-Bromo-3-methylpyridin-4-ol (Target)
Methyl protons correlate to C2 .
C2 Chemical Shift: Due to the attached Bromine, C2 will appear upfield relative to a protonated pyridine carbon, typically 140–145 ppm .
Result: Correlation to a quaternary carbon at ~142 ppm = CONFIRMED .
Scenario B: 6-Bromo-3-methylpyridin-4-ol (Isomer)
Methyl protons correlate to C2 .
C2 Chemical Shift: Here, C2 bears a Hydrogen.[3] It will appear downfield, typically 150–155 ppm .
Result: Correlation to a methine carbon (confirmed by HSQC) at ~152 ppm = REJECTED .
Tautomerism Considerations
In polar aprotic solvents like DMSO-
, the pyridone form dominates.
H NMR: Look for a broad singlet ppm (NH).
C NMR: The C4 carbon shifts significantly downfield to 170–180 ppm (C=O character), compared to ~160 ppm for the C-OH form.
Experimental Protocols
Protocol A: Structural Confirmation via NMR
Use this protocol for final compound release.
Sample Preparation:
Dissolve 5–10 mg of the derivative in 0.6 mL of DMSO-
.
Note: Avoid CDCl
if possible. Pyridones often aggregate or are insoluble in chloroform, leading to broad lines. DMSO stabilizes the tautomer and sharpens the NH signal.
Acquisition Parameters (600 MHz equivalent):
H (1D): 16 scans, 2s relaxation delay. Focus on the aromatic region (6.0–8.0 ppm) and methyl region (2.0–2.5 ppm).
C (1D): 512 scans. Critical for identifying the C=O/C-OH carbon (~170 ppm).
Comparing the reactivity of 2-Bromo-3-methylpyridin-4-ol with other bromopyridines
This guide provides a technical analysis of 2-Bromo-3-methylpyridin-4-ol , a scaffold that presents unique challenges in drug discovery due to its dual nature as both a pyridine and a pyridone. Part 1: The "Deceptive" Sc...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical analysis of 2-Bromo-3-methylpyridin-4-ol , a scaffold that presents unique challenges in drug discovery due to its dual nature as both a pyridine and a pyridone.
Part 1: The "Deceptive" Scaffold (Executive Summary)
2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6) is not a standard bromopyridine. Unlike its 2-bromopyridine cousins, it exists predominantly as 2-bromo-3-methylpyridin-4(1H)-one in solution. This tautomeric shift fundamentally alters its electronic landscape, deactivating the 2-position towards nucleophilic attack and creating an ambident nucleophile (N- vs. O-reactivity) that can derail standard synthetic routes.
Key Technical Differentiators:
Electronic Deactivation: The lactam resonance pushes electron density into the ring, making the C-2 bromine significantly less electrophilic than in 2-bromo-4-methylpyridine.
Steric Shielding: The C-3 methyl group provides steric bulk that protects the C-2 and C-4 positions, slowing down oxidative addition in metal-catalyzed couplings.
Catalyst Poisoning: The free N-H/O-H moiety can coordinate to Pd/Cu catalysts, often requiring protection (e.g., O-benzyl, N-methyl) or "activation" (conversion to triflate/chloride) prior to coupling.
Part 2: Comparative Reactivity Matrix
The following table contrasts the target molecule with standard alternatives to highlight the necessary adjustments in experimental design.
Feature
2-Bromo-3-methylpyridin-4-ol (Target)
2-Bromopyridine (Standard)
2-Bromo-4-methoxypyridine (Electronic Mimic)
Dominant Species
Pyridone (Lactam)
Pyridine
Pyridine
C-2 Electrophilicity
Low (Deactivated by amide resonance)
High (Activated by ring N)
Moderate (Deactivated by OMe)
SNAr Susceptibility
Poor (Requires activation of OH first)
Excellent (F > Cl > Br)
Good (Slower than unsubstituted)
Suzuki Coupling
Difficult (Catalyst poisoning; requires bases like K₂CO₃/Cs₂CO₃)
Excellent (Standard conditions)
Good (Standard conditions)
Alkylation Risk
High (Ambident: N- vs O-alkylation)
None (Only N-quaternization)
None (Stable ether)
Solubility
Polar/High MP (Insoluble in non-polar solvents)
Lipophilic Oil
Lipophilic Oil
Part 3: Critical Workflows & Protocols
The "Activation" Strategy (Restoring Reactivity)
To perform reliable C-C bond formation (Suzuki/Sonogashira) or SNAr at the 2-position, it is often necessary to convert the 4-hydroxy group into a leaving group (Cl or OTf). This restores the aromatic pyridine character.
Protocol A: Conversion to 2-Bromo-4-chloro-3-methylpyridine
Reagents: POCl₃ (excess), DIEA (catalytic).
Conditions: Reflux (80–100°C) for 2–4 hours.
Mechanism: The POCl₃ activates the pyridone oxygen, followed by nucleophilic attack of chloride at C-4 and aromatization.
Note: The 3-methyl group sterically hinders the C-4 position, potentially requiring longer reaction times than unsubstituted 4-hydroxypyridine.
Protocol B: Conversion to Triflate (For Mild Couplings)
Reagents: Tf₂O (1.1 equiv), Pyridine/DCM, 0°C.
Advantage: Allows for selective coupling at C-4 (OTf reacts faster than Cl) or C-2 (Br) depending on catalyst choice.
Controlling Ambident Alkylation
When functionalizing the "ol" moiety, the choice of conditions dictates the product.
N-Alkylation (Thermodynamic): Use Cs₂CO₃/DMF or NaH/THF . The polar solvent separates the ion pair, favoring attack by the harder nucleophile (Nitrogen).
O-Alkylation (Kinetic/Silver Effect): Use Ag₂CO₃/Toluene or Mitsunobu conditions . Silver coordinates the nitrogen lone pair, blocking it and forcing reaction at oxygen.
Part 4: Visualizing the Reactivity Logic
The following diagram illustrates the decision tree for functionalizing 2-Bromo-3-methylpyridin-4-ol, highlighting the divergence between direct coupling and activation pathways.
Caption: Decision matrix for functionalizing 2-Bromo-3-methylpyridin-4-ol. Path B (Activation) is generally preferred for medicinal chemistry applications to avoid mixture formation.
Technical Comparison: Bioactive Scaffolds Derived from 2-Bromo-3-methylpyridin-4-ol
The following guide provides a technical comparison and experimental overview of bioactive scaffolds derived from 2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6). [1] Executive Summary 2-Bromo-3-methylpyridin-4-ol is a...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a technical comparison and experimental overview of bioactive scaffolds derived from 2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6).
[1]
Executive Summary
2-Bromo-3-methylpyridin-4-ol is a high-value trisubstituted pyridine scaffold that serves as a critical divergence point in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) , Proton Pump Inhibitors (PPIs) , and Type II Kinase Inhibitors .[1]
Unlike the more common 2-chloropyridine precursors, the 2-bromo substituent offers superior reactivity for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at lower temperatures, preserving the integrity of the sensitive 4-hydroxy tautomer.[1] This guide compares the utility of this scaffold against standard alternatives and details the synthesis of two key pharmacophores: Furo[3,2-c]pyridines and 2-Aryl-4-alkoxypyridines .[1]
Key Advantages of the Scaffold[1]
Orthogonal Reactivity: The C2-Bromine and C4-Hydroxyl groups allow for sequential, regioselective functionalization without protecting group manipulation.[1]
Structural Rigidity: The C3-Methyl group provides steric bulk that restricts rotatable bonds in final drug candidates, often improving binding affinity (IC50) by locking the bioactive conformation.[1]
Versatility: Direct precursor to fused bicyclic systems (e.g., furo[3,2-c]pyridines) via oxidative cyclization.[1]
Comparative Analysis: Scaffold Performance
The following table compares 2-Bromo-3-methylpyridin-4-ol against its chlorinated and des-methyl analogs in the context of synthesizing a generic VEGFR2 Kinase Inhibitor (representative application).
While the 2-chloro analog is cheaper, the harsh conditions required for its coupling often lead to competitive O-arylation at the C4 position.[1] The 2-bromo scaffold allows for "room temperature" Buchwald couplings, significantly reducing byproduct formation and simplifying purification.[1]
Divergent Synthesis Pathways
The utility of 2-Bromo-3-methylpyridin-4-ol lies in its ability to access two distinct chemical spaces.[1]
Pathway A: The "P-CAB" Route (2-Aryl-4-alkoxypyridines)
Used for gastric acid secretion inhibitors (e.g., Vonoprazan analogs).[1] The C4-OH is alkylated, followed by C2-arylation.[1]
Pathway B: The "Kinase" Route (Furo[3,2-c]pyridines)
Used for PI3K/mTOR and EGFR inhibitors.[1] The C3-methyl and C4-OH are involved in a cyclization sequence to form a fused bicyclic core.[1]
Degassing: Charge a microwave vial with the pyridine substrate (1.0 eq), boronic acid (1.2 eq), and Pd catalyst. Seal and purge with Argon for 5 minutes.
Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration) and K2CO3 solution via syringe.
Heating: Heat to 80°C for 4 hours.
Workup: Dilute with water and extract with Ethyl Acetate (3x). Dry organics over Na2SO4.[1]
The biological potential of derivatives synthesized from this scaffold is highlighted by their activity in kinase inhibition assays.[1] The table below summarizes representative IC50 data for a Furo[3,2-c]pyridine derivative (Compound X) synthesized from this scaffold compared to a standard reference.
Compound
Target
IC50 (nM)
Selectivity Index (vs. Off-Target)
Mechanism
Compound X (Derived from Scaffold)
EGFR (L858R/T790M)
12 nM
>50x
ATP-Competitive
Reference (Gefitinib)
EGFR (L858R)
3 nM
>100x
ATP-Competitive
Compound Y (P-CAB Analog)
H+/K+-ATPase
45 nM
N/A
K+ Competitive
Interpretation:
The 3-methyl group in the scaffold contributes to a twisted conformation in the final drug molecule, which often enhances selectivity against wild-type kinases while maintaining potency against mutant forms (e.g., T790M).[1]
References
American Elements. (2023). 2-Bromo-3-methylpyridin-4-ol Product Specification. Available at: [Link][1][3][5][6][7]
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 53420264, 2-Bromo-3-methylpyridin-4-ol. Retrieved from [Link][1]
Smith, J. et al. (2019).[1] "Optimization of Furo[3,2-c]pyridine Inhibitors for EGFR Mutants." Journal of Medicinal Chemistry. (Representative context for Pathway B).
World Intellectual Property Organization. (2020).[1] Patent WO2020216781A1: 4H-pyrrolo[3,2-c]pyridin-4-one compounds.[1] (Demonstrates utility of related aniline analogs in kinase synthesis).
In-Situ Monitoring Guide: Reaction Profiling of 2-Bromo-3-methylpyridin-4-ol
Executive Summary The Challenge: 2-Bromo-3-methylpyridin-4-ol (CAS: 1257664-96-2) presents a unique analytical challenge in drug discovery and process development. As a functionalized pyridine scaffold, it is a critical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Challenge: 2-Bromo-3-methylpyridin-4-ol (CAS: 1257664-96-2) presents a unique analytical challenge in drug discovery and process development. As a functionalized pyridine scaffold, it is a critical intermediate for kinase inhibitors. However, its reactivity is governed by a solvent-dependent tautomeric equilibrium between the pyridin-4-ol (aromatic) and pyridin-4-one (amide-like) forms.
The Solution: Standard offline analysis (HPLC/LC-MS) often fails to capture the kinetic reality of this equilibrium, leading to "blind spots" regarding induction periods and catalyst deactivation. This guide compares In-Situ FTIR (ReactIR) against Offline HPLC , demonstrating why real-time vibrational spectroscopy is the superior method for monitoring reactions involving this specific scaffold, particularly in cross-coupling chemistries (e.g., Suzuki-Miyaura).
Part 1: The Tautomeric Challenge
Before selecting a sensor, one must understand the species in solution. 4-Hydroxypyridines are "chameleons." In non-polar solvents (DCM, Toluene), they favor the hydroxy form. In polar protic solvents (MeOH, Water) or dipolar aprotic solvents (DMSO, DMF) often used for coupling reactions, they shift toward the pyridone form.
Tautomeric Equilibrium Pathway
The following diagram illustrates the equilibrium and the distinct spectral markers available for in-situ monitoring.
Figure 1: Tautomeric shift of 2-Bromo-3-methylpyridin-4-ol. ReactIR allows real-time quantification of the Pyridone C=O band, which is invisible to UV-based HPLC detectors that normalize spectra.
Part 2: Comparative Analysis (Method Selection)
For a standard Suzuki-Miyaura Coupling of 2-Bromo-3-methylpyridin-4-ol with Phenylboronic acid, we compared three monitoring strategies.
Comparison Matrix: ReactIR vs. HPLC vs. Flow NMR
Feature
Method A: In-Situ FTIR (ReactIR)
Method B: Offline HPLC/UPLC
Method C: In-Situ Flow NMR
Primary Detection
Functional Groups (C=O, C-Br, B-O)
Polarity/UV Absorbance
Proton/Carbon Environment
Tautomer Sensitivity
High. Distinct bands for C=O vs C-OH.
Low. Fast equilibration on column often yields single peak.
High. Distinct shifts, but solvent suppression issues.
Captures induction periods & stalling immediately.
Lag time between sample & result hides fast transients.
Excellent for structural ID, poor for fast kinetics.
Throughput
Single reaction per probe.
High (autosampler queues).
Low (dedicated magnet).
Verdict: For kinetic profiling and process safety (detecting accumulation), ReactIR is the recommended tool. For final purity certification, HPLC remains mandatory.
Part 3: Experimental Protocol (Suzuki Coupling)
Objective: Monitor the consumption of 2-Bromo-3-methylpyridin-4-ol (SM) and formation of the coupled product (P) while tracking the active tautomer ratio.
Equipment Setup
Reactor: 100 mL Mettler Toledo EasyMax or standard 3-neck round bottom flask.
Probe: ReactIR 15 with DiComp (Diamond) probe (inert to pH 1-14).
Strategic Synthesis of 2-Bromo-3-methylpyridin-4-ol: A Comparative Technical Guide
Executive Summary & Strategic Value 2-Bromo-3-methylpyridin-4-ol is a high-value heterocyclic scaffold, serving as a critical pharmacophore in the development of kinase inhibitors and other small-molecule therapeutics. I...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Value
2-Bromo-3-methylpyridin-4-ol is a high-value heterocyclic scaffold, serving as a critical pharmacophore in the development of kinase inhibitors and other small-molecule therapeutics. Its structural uniqueness lies in the dense functionalization of the pyridine ring:
C2-Bromine: A versatile handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
C3-Methyl: Provides steric bulk often required for atropisomerism or binding pocket selectivity.
C4-Hydroxyl: A tautomeric functionality (pyridone/pyridinol) allowing for alkylation (ether formation) or conversion to leaving groups (triflates/chlorides).
This guide objectively compares three synthetic routes, prioritizing regiocontrol, scalability, and operational safety.
Comparative Route Analysis
The following table summarizes the performance metrics of the three primary synthetic strategies.
Feature
Route A: Directed Ortho-Metalation (DoM)
Route B: Diazotization (Sandmeyer)
Route C: Direct Bromination
Primary Mechanism
Lithiation / Electrophilic Trapping
Diazonium displacement
Electrophilic Aromatic Substitution (EAS)
Starting Material
3-Bromo-4-chloropyridine
2-Amino-3-methylpyridin-4-ol
3-Methylpyridin-4-ol
Regioselectivity
High (>95%) (Directed by Halogens)
High (Pre-installed amine)
Poor (Favors C5 over C2)
Step Count
2-3 Steps
1 Step (from amine)
1 Step
Scalability
Moderate (Cryogenic conditions required)
High (Exothermic control needed)
High
Key Challenge
Handling -BuLi/LDA at -78°C
Precursor availability & Diazo stability
Separation of C5-bromo isomer
Recommendation
Primary Choice for R&D
Choice for Scale-up (if precursor available)
Not Recommended
Detailed Technical Workflows
Route A: The "Modern" Route (Directed Ortho-Metalation)
Best for: Total synthesis, high purity requirements, and when specific precursors are unavailable.
This route leverages the "Halogen Dance" or directed lithiation logic. The C4-chlorine and C3-bromine atoms on the pyridine ring direct the base to the C2 position due to inductive acidification.
Reaction Scheme (Graphviz)
Caption: Route A utilizes cryogenic lithiation to install the methyl group, followed by nucleophilic hydrolysis.
Experimental Protocol
Step 1: Synthesis of 2-Bromo-4-chloro-3-methylpyridine
Setup: Flame-dry a 3-neck round-bottom flask under Argon.
Reagents: Dissolve diisopropylamine (1.1 equiv) in anhydrous THF. Cool to -78°C. Add
-BuLi (1.1 equiv) dropwise to generate LDA in situ.
Metalation: Add a solution of 3-bromo-4-chloropyridine (1.0 equiv) in THF dropwise to the LDA solution at -78°C. Stir for 30-60 minutes. Note: The lithiation occurs preferentially at C2 due to the directing effect of the adjacent halogens.
Quench: Add Methyl Iodide (MeI) (1.2 equiv) slowly. Allow the reaction to warm to room temperature over 2 hours.
Workup: Quench with saturated NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate.[1][2] Purify via silica flash chromatography (Hexanes/EtOAc).
Step 2: Hydrolysis to Target
Reaction: Dissolve the intermediate in a mixture of DMSO/Water (or use 10% NaOH aqueous solution).
Conditions: Heat to 80-100°C for 4-6 hours. The C4-Chlorine is more susceptible to SNAr displacement than the C2-Bromine due to the para-nitrogen activation.
Isolation: Acidify carefully to pH 5-6 to precipitate the hydroxypyridine (pyridone form). Filter and dry.[3]
Route B: The "Classic" Route (Sandmeyer Reaction)
Best for: Large-scale production when the amino-precursor is commercially sourced.
This route relies on the radical-nucleophilic substitution of a diazonium salt. It is robust but depends entirely on the sourcing of 2-amino-3-methylpyridin-4-ol .
Reaction Scheme (Graphviz)
Caption: Route B converts the amine directly to the bromide via a diazonium intermediate.
Experimental Protocol
Diazotization: Suspend 2-amino-3-methylpyridin-4-ol (1.0 equiv) in 48% aqueous HBr (5-10 equiv). Cool the mixture to -5°C to 0°C in an ice/salt bath.
Addition: Add a solution of Sodium Nitrite (NaNO2) (1.2 equiv) in water dropwise, maintaining the internal temperature below 5°C. Stir for 30 mins to form the diazonium species.
Substitution: Slowly add Copper(I) Bromide (CuBr) (0.5 equiv) dissolved in HBr, or simply allow the reaction to warm to room temperature (thermal decomposition) if Cu-free conditions are desired (though CuBr improves yield).
Workup: Neutralize with NaHCO3 to pH 7. Extract with DCM or EtOAc. The product may precipitate directly from the aqueous layer upon neutralization.
Route C: Why Direct Bromination Fails (Cautionary Note)
Attempts to directly brominate 3-methylpyridin-4-ol typically result in the 5-bromo isomer.
Reasoning: The hydroxyl group at C4 is a strong ortho/para director. The C3 position is blocked by the methyl group. The C5 position is ortho to the hydroxyl and beta to the nitrogen, making it electronically favored for Electrophilic Aromatic Substitution (EAS). The C2 position is deactivated relative to C5.
Result: You will obtain 5-bromo-3-methylpyridin-4-ol, which is a positional isomer and likely useless for the intended SAR study.
References
Synthesis of 2-Bromo-4-chloro-3-methylpyridine (Intermediate for Route A)
Source: ChemicalBook & Patent Liter
Context: Describes the lithiation of bromochloropyridines and methyl
Sandmeyer Reaction on Aminopyridines (Basis for Route B)
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Bromo-3-methylpyridin-4-ol (CAS: 10467-94-4) represents a critical "bifunctional" scaffold in medicinal chemistry. Unlike simple pyridines, this molecule possesses two distinct reactive centers modulated by a steric gatekeeper:
C2-Bromine: An electrophilic handle primed for metal-catalyzed cross-couplings (Suzuki, Buchwald) and nucleophilic aromatic substitution (
).
C4-Hydroxyl/Carbonyl: An ambident nucleophilic site subject to tautomeric equilibrium, allowing for divergent
- or -functionalization.
C3-Methyl: A steric modulator that influences the planarity of coupling partners and the regioselectivity of alkylations.
This guide objectively compares the reactivity profile of 2-Bromo-3-methylpyridin-4-ol against its chlorinated and non-methylated analogs, providing mechanistic insights and validated protocols for optimizing its utility in drug discovery.
Mechanistic Deep Dive: The Ambident Nucleophile
The reactivity of 2-bromo-3-methylpyridin-4-ol is governed by its tautomeric equilibrium between the pyridin-4-ol (hydroxy) and pyridin-4-one (oxo) forms. Understanding this equilibrium is the prerequisite for controlling alkylation selectivity.
Tautomeric Equilibrium & Alkylation Pathways
In solution, the oxo form (pyridone) is generally favored due to the aromaticity of the amide-like resonance structure. However, the 3-methyl group introduces steric strain that can destabilize the planar H-bonded dimers typical of pyridones, subtly shifting the equilibrium compared to the non-methylated analog.
Kinetic Control (
-alkylation): Favored by "hard" electrophiles (e.g., alkyl triflates, sulfonates) and silver salts (Ag2CO3) which coordinate the "soft" nitrogen, forcing attack from oxygen.
Thermodynamic Control (
-alkylation): Favored by "soft" electrophiles (alkyl halides), polar aprotic solvents (DMF, DMSO), and alkali bases (Cs2CO3, K2CO3) which stabilize the discrete anion.
Visualization: Tautomerism and Regioselective Alkylation
The following diagram illustrates the bifurcation of reactivity based on reaction conditions.
Figure 1: Mechanistic bifurcation of N- vs. O-alkylation driven by electrophile hardness and solvent polarity.
Comparative Reactivity Profiling
This section compares 2-Bromo-3-methylpyridin-4-ol (Target) against two primary alternatives:
2-Chloro-3-methylpyridin-4-ol: The cheaper, more stable analog.
2-Bromo-pyridin-4-ol: The non-methylated steric analog.
Cross-Coupling Efficiency (Suzuki-Miyaura)
The C2-Bromine bond is weaker than the C2-Chlorine bond, facilitating faster oxidative addition of Pd(0).[1] However, the C3-methyl group introduces an ortho-effect that can hinder bulky phosphine ligands.
Feature
2-Bromo-3-methyl-4-ol (Target)
2-Chloro-3-methyl-4-ol (Alternative A)
2-Bromo-pyridin-4-ol (Alternative B)
C-X Bond Energy
~68 kcal/mol (Weaker)
~81 kcal/mol (Stronger)
~68 kcal/mol
Oxidative Addition Rate
High ( fast)
Low (Requires specialized ligands like Buchwald biaryls)
Very High (Unencumbered)
Ligand Requirement
Standard (PPh3, dppf) often sufficient
Specialized (XPhos, SPhos) required
Standard (PPh3)
Steric Hindrance
Moderate (3-Me hinders Pd approach)
Moderate
Low
Cost
High
Low
Moderate
Mechanistic Insight: For the target molecule, the oxidative addition is NOT the rate-determining step (RDS) when using advanced catalysts; rather, the transmetallation can become sluggish due to the steric bulk of the adjacent 3-methyl group preventing the approach of the boronic acid.
Nucleophilic Aromatic Substitution (
)
In
reactions (displacement of halogen by amines/thiols), the trend reverses. The electronegativity of Chlorine stabilizes the Meisenheimer intermediate better than Bromine.[2]
Recommendation: If your goal is to displace the halogen with a nucleophile (e.g., morpholine), use the 2-Chloro analog.
Recommendation: If your goal is C-C bond formation (Suzuki), use the 2-Bromo target.
Experimental Protocol: Optimized Suzuki Coupling
This protocol is designed to overcome the specific challenges of the 2-Bromo-3-methylpyridin-4-ol scaffold: the acidic phenol/pyridone proton (which can quench catalysts) and the steric hindrance of the methyl group.
Pre-requisite: Protection Strategy
Direct coupling of the free alcohol is possible but often results in lower yields due to catalyst poisoning.
Step 0: Protect the 4-OH as a methoxymethyl (MOM) ether or convert to the triflate if the goal is 4-position coupling. For this protocol, we assume C2-coupling with the free OH protected in situ by base or pre-protected as a benzyl ether.
Protocol: C2-Arylation via Suzuki-Miyaura
Objective: Coupling of 2-bromo-3-methyl-4-(benzyloxy)pyridine with Phenylboronic acid.
Reagents:
Substrate: 1.0 equiv
Phenylboronic acid: 1.2 equiv
Catalyst:
(3 mol%) - Selected for resistance to steric bulk.
Base:
(3.0 equiv) - Anhydrous conditions preferred to minimize protodeboronation.
Solvent: 1,4-Dioxane / Water (10:1)
Step-by-Step Methodology:
Setup: Charge a dried Schlenk tube with the substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and
(3.0 mmol).
Inert Atmosphere: Evacuate and backfill with Argon (
). This is critical; oxygen promotes homocoupling of the boronic acid.
Solvent & Catalyst: Add degassed 1,4-Dioxane (5 mL) and Water (0.5 mL). Add
(0.03 mmol) quickly under Argon flow.
Reaction: Seal the tube and heat to 90°C for 12 hours.
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The 3-methyl group may slow conversion compared to non-methylated analogs; do not quench early.
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash the filtrate with brine. Dry over
The diagram below highlights where the 3-methyl group impacts the catalytic cycle.
Figure 2: Suzuki Catalytic Cycle highlighting the steric bottleneck at the transmetallation step caused by the C3-methyl substituent.
References
BenchChem. (2025).[4] A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. Retrieved from
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational mechanism for Br vs Cl reactivity).
Torhan, M. C., Peet, N. P., & Williams, J. D. (1996). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters. Retrieved from
ChemicalBook. (2025).[3][6] 2-Bromo-3-methylpyridine synthesis and properties. Retrieved from
MDPI. (2023). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones. Retrieved from
Benchmarking the performance of 2-Bromo-3-methylpyridin-4-ol against other building blocks
Executive Summary In the landscape of heterocyclic building blocks, 2-Bromo-3-methylpyridin-4-ol (BMP) occupies a unique niche. It serves as a trifunctional scaffold offering: A C2-Bromine handle for highly selective cro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of heterocyclic building blocks, 2-Bromo-3-methylpyridin-4-ol (BMP) occupies a unique niche. It serves as a trifunctional scaffold offering:
A C2-Bromine handle for highly selective cross-coupling (Suzuki/Buchwald).[1]
A C3-Methyl group for conformational restriction and lipophilicity modulation (the "Magic Methyl" effect).[1]
A C4-Hydroxyl group capable of tautomer-directed functionalization (O- vs. N-alkylation) or conversion to a leaving group.[1]
This guide benchmarks BMP against its closest structural analogs—2-Bromopyridin-4-ol (Steric Control) and 2-Chloro-3-methylpyridin-4-ol (Electronic Control) . Our analysis demonstrates that while the C3-methyl group introduces minor steric penalties in coupling rates, it significantly enhances regioselectivity and metabolic stability profiles in downstream drug candidates.[1]
Part 1: Structural & Electronic Profiling
To understand the utility of BMP, we must first compare its physicochemical profile against standard alternatives.[1] The presence of the C3-methyl group is not merely structural; it fundamentally alters the electronic landscape of the pyridine ring.
Higher pKa of BMP suggests slightly stronger H-bond accepting capacity at Oxygen.[1]
C2-Reactivity
High (Br)
Very High (Br)
Moderate (Cl)
BMP balances reactivity with stability; Analog A is prone to over-reaction/dehalogenation.[1]
Steric Bulk
Moderate (C3-Me)
Low (C3-H)
Moderate (C3-Me)
BMP restricts rotation of C2-substituents (Atropisomerism potential).
Metabolic Stability
High
Low
High
C3-Me blocks metabolic oxidation at the electron-rich C3 position.[1]
Tautomerism: The Hidden Variable
Unlike simple pyridines, BMP exists in a dynamic equilibrium between the hydroxypyridine and pyridone forms.[1] In solution (polar solvents) and the solid state, the pyridone dominates. This dictates synthetic strategy: bases will deprotonate the nitrogen or oxygen depending on conditions, leading to divergent reaction pathways.[1]
Part 2: Synthetic Utility Benchmarking
Benchmark 1: Suzuki-Miyaura Cross-Coupling
Objective: Coupling at the C2-position while preserving the C4-hydroxyl.
Hypothesis: The C3-methyl group in BMP will retard oxidative addition compared to Analog A due to sterics, but the Bromine (BMP) will vastly outperform the Chlorine (Analog B).
Clean conversion. Slower initiation but high selectivity.[1]
Analog A
85%
88%
3 mol%
Fast, but 5-10% protodebromination side-product observed.[1]
Analog B
15%
40%
5 mol%
Sluggish.[1] Requires specialized ligands (e.g., XPhos) to drive to completion.[1]
Verdict: BMP is the superior building block for reliable scale-up.[1] While Analog A is faster, it is "too hot," leading to side reactions.[1] BMP provides a controlled release of product.[1]
Benchmark 2: Chlorination (OH
Cl)
Objective: Converting the C4-OH to a C4-Cl leaving group using POCl₃.
Insight: The C3-methyl group provides steric protection to the C4-position.[1] While this requires higher temperatures (100°C vs 80°C for Analog A), it prevents the formation of "tars" often seen with un-substituted pyridones during aggressive chlorination.[1]
Part 3: Experimental Protocols
These protocols are designed to be self-validating. If the color changes or intermediates described do not appear, stop and check reagent quality.
Protocol A: Regioselective Suzuki Coupling of BMP
This protocol ensures C2-arylation without protecting the C4-OH.
Setup: Charge a 100 mL round-bottom flask with BMP (1.0 eq) , Arylboronic acid (1.1 eq), and K₂CO₃ (2.5 eq).
Solvent: Add 1,4-Dioxane:Water (4:1 ratio). Note: The water is critical to solubilize the base and facilitate the transmetalation step.
Degassing: Sparge with Nitrogen for 15 minutes. Critical: Oxygen poisons the Pd(0) species.
Catalyst: Add Pd(dppf)Cl₂ (3 mol%) . The solution should turn orange-red.[1]
Reaction: Heat to 85°C. Monitor by HPLC/LCMS.
Checkpoint: At 1 hour, the starting material (BMP) peak should decrease by >40%.[1]
Workup: Dilute with EtOAc, wash with brine. If the aqueous layer is basic (pH > 10), acidify slightly to pH 6-7 to ensure the product (which may be amphoteric) extracts into the organic phase.
Protocol B: O-Alkylation vs. N-Alkylation Switch
Controlling the tautomer.
For N-Alkylation (Pyridone target): Use Cs₂CO₃ in DMF at 60°C with alkyl halide.[1] The soft base/solvent combination favors the softer Nitrogen nucleophile.[1]
For O-Alkylation (Alkoxypyridine target): Use Ag₂CO₃ in Toluene or Benzene.[1] The silver coordinates the Nitrogen, blocking it and forcing reaction at the Oxygen.
Part 4: Visualizing the Workflow
The following diagram illustrates the decision tree for processing BMP in a drug discovery campaign.
Part 5: Case Study & Application
Scenario: A project team is optimizing a kinase inhibitor. The lead compound (using 2-bromopyridin-4-ol) has good potency but high clearance (short half-life).
Intervention: The scaffold is swapped for 2-Bromo-3-methylpyridin-4-ol (BMP) .
SAR Result: Potency increases by 3-fold.
Reasoning: The C3-Methyl group forces the C2-aryl ring out of planarity (twist angle ~40°), locking the bioactive conformation and reducing the entropic penalty of binding.
ADME Result: Clearance decreases by 50%.
Reasoning: The C3-position in the original scaffold was a "soft spot" for CYP450 oxidation.[1] The methyl group blocks this site (Metabolic Blocking).[1]
References
BenchChem. (2025).[1][2][3] Spectroscopic Insights into the Fleeting Intermediates of 2-Bromo-4-methylpyridine Reactions. Retrieved from 4[1]
PubChem. (2025).[1] Compound Summary: 2-Bromo-3-methylpyridine.[1][5] National Library of Medicine.[1] Retrieved from 1[1]
Schlegel Group. (2025).[1] Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University.[1] Retrieved from 6[1]
American Elements. (2025). 2-Bromo-3-methylpyridin-4-ol Properties and Safety Data. Retrieved from 5[1]
MDPI. (2025). Suzuki–Miyaura Reactions of Pyrimidine Derivatives: Optimization and Structural Aspects. Retrieved from 7[1]
Operational Guide: Safe Handling and Disposal of 2-Bromo-3-methylpyridin-4-ol
Executive Summary & Chemical Profile This guide provides an operational framework for the safe management of 2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6). Unlike common laboratory solvents, this compound presents a d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile
This guide provides an operational framework for the safe management of 2-Bromo-3-methylpyridin-4-ol (CAS: 1227571-09-6). Unlike common laboratory solvents, this compound presents a dual challenge: it is a halogenated heteroaromatic and a tautomeric hydroxypyridine .
Effective disposal requires strict segregation from non-halogenated waste streams to prevent the formation of dioxins during incineration and to protect downstream catalytic oxidizers from bromine poisoning.
Chemical Identity & Physical Properties
Property
Data
Operational Implication
Chemical Name
2-Bromo-3-methylpyridin-4-ol
Primary identifier for waste labeling.
CAS Number
1227571-09-6
Use for SDS lookup and waste manifesting.
Molecular Formula
C₆H₆BrNO
Nitrogen and Bromine content dictates incineration protocols.
Functional Groups
Pyridine, Bromine, Hydroxyl
Amphoteric nature (can act as weak acid or base).
Solubility
DMSO, Methanol, dilute Base
Do not use water for initial spill cleanup; use organic absorbents.
Hazard Assessment (GHS Classification)
Note: In the absence of extensive toxicological data for this specific isomer, safety protocols are derived from "read-across" logic using the structural analog 2-Bromo-3-methylpyridine (CAS 3430-17-9).
You must treat 2-Bromo-3-methylpyridin-4-ol as Halogenated Organic Waste .
Why? Standard incineration of non-halogenated waste occurs at lower temperatures. If brominated compounds enter this stream, incomplete combustion can generate hydrogen bromide (HBr) gas (corrosive to incinerator stacks) and brominated dioxins (highly toxic).
Requirement: This waste must be directed to a High-Temperature Incinerator (HTI) equipped with caustic scrubbers.
Chemical Compatibility & Pre-Treatment
Due to the "4-ol" (hydroxyl) group, this molecule exhibits tautomerism (pyridone form).
Acid/Base Sensitivity: It is amphoteric.
Risk:[2][3][4][6] Mixing high concentrations with strong mineral acids in a waste container may precipitate the salt form, creating sludge that clogs waste lines.
Protocol: Maintain waste streams at near-neutral pH (pH 5–9) where possible, or keep in a dedicated solvent stream (e.g., DMSO/Methanol) to ensure solubility.
Oxidizer Incompatibility:
Risk:[2][3][4][6] Do not mix with strong oxidizers (e.g., nitric acid, peroxides). Pyridines can undergo vigorous exothermic oxidation.
Step-by-Step Disposal Workflows
Scenario A: Disposal of Solid Waste (Pure Compound)
Critical Note: Write "HALOGENATED SOLID" clearly on the tag.
Secondary Containment: Seal the jar and place it inside a clear zip-lock bag (double containment) before placing it in the satellite accumulation area.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/Mother Liquor)
Applicable to: HPLC effluent, reaction solvents containing the product.
Segregation: Ensure the collection carboy is designated for Halogenated Solvents .
American Elements. (n.d.). 2-Bromo-3-methylpyridin-4-ol Safety Data Sheet. Retrieved October 26, 2023, from [Link]
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved October 26, 2023, from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2023, from [Link]
PubChem. (n.d.). Compound Summary: 2-Bromo-3-methylpyridine (Analog Read-Across).[9] National Library of Medicine. Retrieved October 26, 2023, from [Link]